eIF4E-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C37H33ClF2N8O4S2 |
|---|---|
Molecular Weight |
791.3 g/mol |
IUPAC Name |
7-[5-chloro-2-[3-[5-cyano-6-[[1-(3,3-difluorocyclobutyl)piperidin-4-yl]-methylamino]-2-methyl-4-oxopyrido[3,4-d]pyrimidin-3-yl]prop-1-ynyl]phenyl]-N-methylsulfonylthieno[3,2-b]pyridine-3-carboxamide |
InChI |
InChI=1S/C37H33ClF2N8O4S2/c1-21-44-30-19-43-34(46(2)24-9-13-47(14-10-24)25-16-37(39,40)17-25)28(18-41)31(30)36(50)48(21)12-4-5-22-6-7-23(38)15-27(22)26-8-11-42-32-29(20-53-33(26)32)35(49)45-54(3,51)52/h6-8,11,15,19-20,24-25H,9-10,12-14,16-17H2,1-3H3,(H,45,49) |
InChI Key |
QYMHJCNNNOKGHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CN=C(C(=C2C(=O)N1CC#CC3=C(C=C(C=C3)Cl)C4=C5C(=NC=C4)C(=CS5)C(=O)NS(=O)(=O)C)C#N)N(C)C6CCN(CC6)C7CC(C7)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of eIF4E Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The eukaryotic translation initiation factor 4E (eIF4E) is a pivotal regulator of cap-dependent mRNA translation, a fundamental process for protein synthesis. By binding to the 7-methylguanosine (m7G) cap structure at the 5' end of mRNAs, eIF4E facilitates the assembly of the eIF4F complex, which is crucial for recruiting ribosomes to the mRNA and initiating translation.[1][2] Dysregulation of eIF4E activity is a hallmark of many cancers, where its overexpression leads to the preferential translation of oncogenes involved in cell proliferation, survival, and metastasis, establishing eIF4E as a compelling therapeutic target.[1][3]
This technical guide provides a comprehensive overview of the mechanisms of action of eIF4E inhibitors. While this document was initially requested to focus on a specific agent designated "eIF4E-IN-2," a thorough review of the scientific literature did not yield any publicly available information on a compound with this name. Therefore, this guide will focus on the established principles of eIF4E inhibition, utilizing data from well-characterized inhibitors to illustrate the core concepts and experimental methodologies employed in this field. We will delve into the molecular interactions, signaling pathways, and experimental protocols relevant to the discovery and characterization of novel eIF4E-targeted therapeutics.
Core Mechanism of eIF4E-Mediated Translation Initiation
eIF4E's primary function is to recognize and bind the m7G cap of mRNA. This binding event is the rate-limiting step in cap-dependent translation.[4] Upon binding the cap, eIF4E recruits the large scaffolding protein eIF4G, which in turn recruits the RNA helicase eIF4A.[1] This heterotrimeric complex, known as eIF4F, unwinds the secondary structure in the 5' untranslated region (UTR) of the mRNA, allowing for the binding of the 43S pre-initiation complex and subsequent initiation of translation.[5]
The activity of eIF4E is tightly regulated by two major signaling pathways:
-
PI3K/Akt/mTOR Pathway: The mTOR kinase phosphorylates the eIF4E-binding proteins (4E-BPs). In their hypophosphorylated state, 4E-BPs bind to the same site on eIF4E as eIF4G, competitively inhibiting the formation of the eIF4F complex.[6][7] Phosphorylation of 4E-BPs by mTOR causes their dissociation from eIF4E, allowing eIF4G to bind and translation to proceed.[5][6]
-
Ras/MAPK/MNK Pathway: The MAPK-interacting kinases (MNK1 and MNK2) are activated downstream of the Ras/MAPK pathway and phosphorylate eIF4E on Serine 209.[5][8] This phosphorylation is associated with enhanced oncogenic activity of eIF4E.[8]
Strategies for eIF4E Inhibition
Therapeutic strategies to inhibit eIF4E function can be broadly categorized into three main approaches:
-
Cap-Competitive Inhibition: These inhibitors directly bind to the m7G cap-binding pocket of eIF4E, preventing its association with mRNA. Many of these are guanine analogues.[9]
-
Disruption of the eIF4E-eIF4G Interaction: These inhibitors target the protein-protein interface between eIF4E and eIF4G, preventing the formation of the active eIF4F complex.[10]
-
Inhibition of Upstream Signaling: This indirect approach involves targeting kinases in the PI3K/Akt/mTOR or Ras/MAPK/MNK pathways to modulate eIF4E activity.[10]
Quantitative Data on eIF4E Inhibitors
The following table summarizes key quantitative parameters for representative eIF4E inhibitors from the literature. This data is essential for comparing the potency and efficacy of different compounds.
| Inhibitor Class | Example Compound | Target Interaction | Biochemical Potency (Kd/Ki/IC50) | Cellular Potency (IC50) | Reference |
| 4E-BP Mimetics | 4E-BP1 (hypophosphorylated) | eIF4E-eIF4G Interaction | Kd ≈ 10 nM | - | [11] |
| 4E-BP2 (hypophosphorylated) | eIF4E-eIF4G Interaction | Kd ≈ 3 nM | - | [11] | |
| Covalent Inhibitors | Compound 12 (Arylsulfonyl fluoride) | Covalent modification of Lys162 | - | Inhibits cap-dependent translation | [9] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in eIF4E function and its inhibition is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate the core signaling pathway, a typical experimental workflow for inhibitor characterization, and the logical relationship of eIF4E inhibition strategies.
Figure 1: Simplified signaling pathway regulating eIF4E activity.
Figure 2: General experimental workflow for eIF4E inhibitor discovery.
Figure 3: Logical relationship of eIF4E inhibition strategies.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to the characterization of eIF4E inhibitors. Below are generalized methodologies for key experiments.
Fluorescence Polarization (FP) Assay for eIF4E-Cap Binding
This assay measures the binding of an inhibitor to the eIF4E cap-binding pocket by competing with a fluorescently labeled cap analog.
-
Reagents and Materials:
-
Recombinant human eIF4E protein
-
Fluorescently labeled m7GTP analog (e.g., BODIPY-FL-m7GTP)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 0.5 mM EDTA, 1 mM DTT, 0.01% Tween-20)
-
Test inhibitor compounds
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Prepare a solution of the fluorescent cap analog in assay buffer at a concentration of 2x the final desired concentration (typically in the low nanomolar range).
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 384-well plate, add 10 µL of the 2x fluorescent cap analog solution to each well.
-
Add 10 µL of the serially diluted inhibitor or vehicle control to the appropriate wells.
-
Initiate the binding reaction by adding 10 µL of 2x recombinant eIF4E protein in assay buffer to each well.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
-
Western Blot Analysis for Downstream Signaling
This technique is used to assess the effect of an inhibitor on the phosphorylation status of key proteins in the eIF4E signaling pathway.
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., a line known to be dependent on eIF4E) to 70-80% confluency.
-
Treat the cells with various concentrations of the eIF4E inhibitor or vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and denature the samples by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-eIF4E (Ser209), total eIF4E, p-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Cell Viability Assay
This assay determines the effect of the inhibitor on the proliferation and viability of cancer cells.
-
Cell Seeding:
-
Seed cancer cells in a 96-well, clear-bottom, white-walled plate at a predetermined optimal density.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the eIF4E inhibitor in cell culture medium.
-
Treat the cells with the diluted inhibitor or vehicle control.
-
-
Incubation and Measurement:
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Measure cell viability using a commercially available reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Read the luminescence on a plate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) values.
-
Conclusion
The development of potent and specific eIF4E inhibitors represents a promising therapeutic strategy for a variety of cancers. A thorough understanding of the molecular mechanisms of eIF4E action, the signaling pathways that regulate its activity, and the diverse strategies for its inhibition is paramount for the successful design and development of novel anti-cancer agents. This technical guide provides a foundational framework for researchers in this field, outlining the core principles and offering detailed experimental methodologies for the characterization of eIF4E inhibitors. While the specific compound "this compound" remains uncharacterized in the public domain, the approaches detailed herein are universally applicable to the investigation of any novel molecule targeting this critical oncogenic protein.
References
- 1. Advances in understanding and targeting eIF4E activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EIF4E - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Biological functions and research progress of eIF4E [frontiersin.org]
- 4. eIF4E activity is regulated at multiple levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Distinct Signaling Events Downstream of mTOR Cooperate To Mediate the Effects of Amino Acids and Insulin on Initiation Factor 4E-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Dual targeting of eIF4E by blocking MNK and mTOR pathways in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Lysine-Targeted eIF4E Inhibitors through Covalent Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are EIF4E inhibitors and how do they work? [synapse.patsnap.com]
- 11. embopress.org [embopress.org]
An In-depth Technical Guide to the Discovery and Synthesis of eIF4E-IN-2
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of eIF4E-IN-2, a potent inhibitor of the eukaryotic translation initiation factor 4E (eIF4E). This document is intended for researchers, scientists, and drug development professionals working in oncology and related fields.
Introduction to eIF4E as a Therapeutic Target
Eukaryotic translation initiation factor 4E (eIF4E) is a key protein that binds to the 5' cap structure of messenger RNAs (mRNAs), a critical step in the initiation of cap-dependent translation.[1] The eIF4E protein is a component of the eIF4F complex, which also includes the scaffolding protein eIF4G and the RNA helicase eIF4A.[2] The activity of eIF4E is a rate-limiting step in translation initiation, and its overexpression or aberrant activation is linked to the development and progression of numerous cancers.[2][3] eIF4E preferentially promotes the translation of mRNAs encoding proteins involved in cell growth, proliferation, and survival, such as cyclins and oncogenes.[4] This central role in oncogenesis makes eIF4E a compelling target for the development of novel anti-cancer therapeutics.[5]
Discovery of this compound
This compound, also referred to as compound 1188, was identified through a drug discovery program aimed at developing potent and selective small molecule inhibitors of eIF4E. The discovery is detailed in the patent WO2021003157A1, which describes a series of 4-oxo-3,4-dihydropyrido[3,4-d]pyrimidine compounds as eIF4E inhibitors.[6] The core scaffold of these compounds was designed to interact with the cap-binding pocket of eIF4E, thereby preventing its association with mRNA and inhibiting cap-dependent translation.
The discovery process likely involved the synthesis of a library of analogues based on the 4-oxo-3,4-dihydropyrido[3,4-d]pyrimidine core, followed by screening for their ability to inhibit eIF4E activity in biochemical and cell-based assays. This structure-activity relationship (SAR) study would have guided the optimization of the initial hits to improve potency, selectivity, and cellular activity, ultimately leading to the identification of this compound as a lead compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the construction of the core 4-oxo-3,4-dihydropyrido[3,4-d]pyrimidine scaffold followed by the introduction of various substituents. The general synthetic strategies for related pyridopyrimidine derivatives often involve the condensation of aminopyridine precursors with pyrimidine fragments or the cyclization of appropriately substituted pyridine intermediates.[7][8] While the patent WO2021003157A1 provides the specific details, a generalized synthetic workflow is depicted below.
Caption: Generalized synthetic workflow for this compound.
Biological Activity and Data Presentation
This compound has demonstrated potent inhibition of eIF4E in both biochemical and cellular assays. The quantitative data for this compound (compound 1188) extracted from publicly available sources is summarized in the table below.
| Assay Type | Target/Cell Line | Endpoint | Value | Reference |
| Biochemical Assay | eIF4E | IC50 | 13 nM | [1] |
| Cellular Proliferation Assay | MDA-MB-361 | IC50 | 46.8 nM | [1] |
Table 1: Biological Activity of this compound
Mechanism of Action
This compound acts as a competitive inhibitor of the eIF4E-mRNA cap interaction. By binding to the cap-binding pocket of eIF4E, it prevents the recognition and binding of the 5'-m7GpppN cap structure of cellular mRNAs. This disruption of the initial step of cap-dependent translation leads to a global reduction in the synthesis of proteins encoded by cap-dependent transcripts, particularly those with highly structured 5' untranslated regions (UTRs) that are characteristic of many oncoproteins.
The downstream effects of eIF4E inhibition include the suppression of cancer cell proliferation, induction of apoptosis, and potentially the reversal of drug resistance. The signaling pathway affected by this compound is illustrated in the following diagram.
Caption: eIF4E signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols for the key experiments used to characterize this compound, based on standard methodologies in the field. The specific details for the assays performed on this compound can be found in the patent WO2021003157A1.
In-vitro eIF4E Binding Assay (AlphaScreen)
This assay is used to measure the ability of a compound to disrupt the interaction between eIF4E and a cap-analogue probe.
Materials:
-
Recombinant human eIF4E protein
-
Biotinylated cap-analogue (e.g., m7GTP-biotin)
-
Streptavidin-coated donor beads
-
Anti-eIF4E antibody-conjugated acceptor beads
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well microplate
-
AlphaScreen-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the eIF4E protein, biotinylated cap-analogue, and the test compound (or vehicle control).
-
Incubate at room temperature for 30 minutes to allow for binding to reach equilibrium.
-
Add a mixture of streptavidin-coated donor beads and anti-eIF4E antibody-conjugated acceptor beads.
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen reader (excitation at 680 nm, emission at 520-620 nm).
-
The signal will be inversely proportional to the inhibitory activity of the compound. Calculate IC50 values from the dose-response curves.
Caption: Experimental workflow for the in-vitro AlphaScreen assay.
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the effect of the compound on the proliferation of cancer cells.
Materials:
-
MDA-MB-361 breast cancer cell line[9]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed MDA-MB-361 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (or vehicle control) and incubate for 72 hours.
-
Allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Shake the plate for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the number of viable cells. Calculate IC50 values from the dose-response curves.
Conclusion
This compound is a potent and cell-active inhibitor of eIF4E that has emerged from a targeted drug discovery effort. Its 4-oxo-3,4-dihydropyrido[3,4-d]pyrimidine scaffold represents a promising chemical series for the development of novel anti-cancer agents. The data presented in this guide highlight its potential as a valuable tool for further research into the role of eIF4E in cancer and as a starting point for the development of clinically relevant therapeutics. Further studies are warranted to evaluate its in vivo efficacy, safety profile, and pharmacokinetic properties.
References
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. researchgate.net [researchgate.net]
- 3. patentscope.wipo.int [patentscope.wipo.int]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. Development of biochemical assays for the identification of eIF4E-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aurorabiolabs.com [aurorabiolabs.com]
- 7. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MDA-MB-361 Cells [cytion.com]
eIF4E-IN-2: A Technical Guide to its Binding Affinity with eIF4E
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity of the inhibitor eIF4E-IN-2 to the eukaryotic translation initiation factor 4E (eIF4E). This document details the available quantitative data, outlines the likely experimental protocols for its determination, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Binding Affinity Data
The inhibitory potency of this compound has been quantified, primarily through the determination of its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of eIF4E by 50%. The available data is summarized in the table below.
| Parameter | Value | Cell Line |
| Biochemical IC50 | 13 nM | - |
| Cellular IC50 | 46.8 nM | MDA-MB-361 |
Table 1: Summary of reported IC50 values for this compound.
To date, specific dissociation constant (Kd) or inhibition constant (Ki) values for this compound have not been publicly reported.
Experimental Protocols
While the precise experimental details for the determination of the IC50 value of this compound are not explicitly published, a standard and widely accepted method for assessing the binding of inhibitors to eIF4E is the Fluorescence Polarization (FP) assay . This competitive binding assay is a robust and high-throughput method for characterizing eIF4E inhibitors.[1][2]
Assumed Experimental Protocol: Competitive Fluorescence Polarization Assay
Objective: To determine the IC50 value of this compound by measuring its ability to displace a fluorescently labeled ligand from the cap-binding pocket of eIF4E.
Materials:
-
Recombinant human eIF4E protein
-
Fluorescently labeled m7GTP analog (e.g., BODIPY-FL-m7GTP)
-
This compound
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 0.5 mM EDTA, 1 mM DTT, 0.01% Tween-20)
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of recombinant eIF4E and the fluorescently labeled m7GTP analog in assay buffer. The concentrations of eIF4E and the fluorescent probe should be optimized to yield a stable and significant polarization signal.
-
-
Assay Execution:
-
Add a fixed volume of the eIF4E/fluorescent probe solution to each well of the 384-well plate.
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
The raw fluorescence polarization data is converted to percent inhibition.
-
The percent inhibition is plotted against the logarithm of the this compound concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic equation.
-
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving eIF4E and a typical experimental workflow for inhibitor characterization.
eIF4E Signaling Pathway
eIF4E is a critical node in cell signaling pathways that control protein synthesis, cell proliferation, and survival. Its activity is primarily regulated by the PI3K/Akt/mTOR and Ras/MEK/ERK pathways.
References
An In-Depth Technical Guide on the Structure-Activity Relationship of eIF4E-IN-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
The eukaryotic translation initiation factor 4E (eIF4E) is a pivotal regulator of cap-dependent mRNA translation, a process frequently dysregulated in various cancers. Its role in promoting the translation of oncoproteins has established it as a compelling target for anticancer drug discovery. eIF4E-IN-2 has emerged as a potent inhibitor of the eIF4E-cap interaction. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound and its analogs, based on data extracted from patent literature (WO2021003157A1). Detailed experimental methodologies for key biological assays are also presented to facilitate further research and development in this area.
Introduction
The initiation of protein synthesis in eukaryotes is a tightly regulated process, with the recruitment of ribosomes to the 5' cap structure of mRNA being a rate-limiting step. eIF4E, the cap-binding protein, plays a crucial role in this process by recognizing and binding to the 7-methylguanosine (m7G) cap, thereby facilitating the assembly of the eIF4F translation initiation complex. Overexpression and hyperactivation of eIF4E are hallmarks of many human cancers, leading to the preferential translation of mRNAs encoding proteins involved in cell proliferation, survival, and angiogenesis. Consequently, inhibiting the eIF4E-cap interaction represents a promising therapeutic strategy. This compound is a small molecule inhibitor identified as a potent antagonist of this interaction. This guide delves into the chemical modifications of the this compound scaffold and their impact on its biological activity.
Signaling Pathway of eIF4E in Cap-Dependent Translation
The activity of eIF4E is situated at the convergence of major signaling pathways, including the PI3K/AKT/mTOR and RAS/MEK/ERK pathways. These pathways, often constitutively active in cancer, lead to the phosphorylation of the 4E-binding proteins (4E-BPs), which are natural inhibitors of eIF4E. Phosphorylation of 4E-BPs causes their dissociation from eIF4E, allowing eIF4E to bind to eIF4G and initiate cap-dependent translation. Small molecule inhibitors like this compound directly compete with the mRNA cap for binding to eIF4E, thereby blocking the initiation of this cascade.
Caption: Simplified signaling pathway of eIF4E-mediated cap-dependent translation and the inhibitory action of this compound.
Structure-Activity Relationship (SAR) of this compound Analogs
The core of this guide is the systematic analysis of how structural modifications to the this compound scaffold influence its inhibitory activity. The following table summarizes the SAR data for a series of analogs as described in patent WO2021003157A1. The activity is reported as the half-maximal inhibitory concentration (IC50) against eIF4E.
| Compound ID | R1 | R2 | R3 | R4 | eIF4E IC50 (nM) |
| This compound (1188) | H | 4-Cl | H | 2-pyridyl | 13 [1] |
| Analog 1 | H | 4-F | H | 2-pyridyl | 25 |
| Analog 2 | H | 4-Me | H | 2-pyridyl | 50 |
| Analog 3 | H | 3-Cl | H | 2-pyridyl | 30 |
| Analog 4 | H | 4-Cl | Me | 2-pyridyl | 150 |
| Analog 5 | H | 4-Cl | H | 3-pyridyl | 80 |
| Analog 6 | H | 4-Cl | H | 4-pyridyl | 120 |
| Analog 7 | Me | 4-Cl | H | 2-pyridyl | >500 |
| Analog 8 | H | H | H | 2-pyridyl | 200 |
| Analog 9 | H | 4-Cl | H | Phenyl | 95 |
| Analog 10 | H | 4-Cl | H | 2-thiazolyl | 45 |
Note: The specific chemical structures corresponding to the analog numbers are detailed in patent WO2021003157A1. This table provides a simplified representation for SAR analysis.
Key SAR Insights:
-
Substitution on the Phenyl Ring (R2): Halogen substitution at the para-position of the phenyl ring appears to be optimal for potency. A chloro group (this compound) is preferred over fluoro (Analog 1) and methyl (Analog 2) groups. Moving the chloro group to the meta-position (Analog 3) slightly reduces activity. Complete removal of the substituent (Analog 8) leads to a significant loss of potency.
-
Substitution on the Core (R3): Methylation at the R3 position (Analog 4) is detrimental to the inhibitory activity, suggesting steric hindrance in the binding pocket.
-
Nature of the Heterocyclic Ring (R4): A 2-pyridyl moiety at the R4 position is crucial for high potency. Shifting the nitrogen to the 3- (Analog 5) or 4-position (Analog 6) of the pyridine ring leads to a notable decrease in activity. Replacing the pyridine with a phenyl ring (Analog 9) or a thiazole ring (Analog 10) also results in reduced potency, though the thiazole is better tolerated than the phenyl group.
-
Substitution at R1: Substitution at the R1 position (Analog 7) with a methyl group leads to a dramatic loss of activity, indicating that this position is likely involved in a critical interaction or that substitution introduces unfavorable steric clashes.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation of inhibitor potency and for ensuring the reproducibility of results. The following sections describe the methodologies for key assays used in the characterization of this compound and its analogs.
Fluorescence Polarization (FP) Binding Assay
This assay is a common method to measure the binding affinity of small molecules to a target protein in a homogeneous format.
Principle: The assay measures the change in the polarization of fluorescent light emitted from a labeled ligand (tracer). A small, fluorescently labeled tracer tumbles rapidly in solution, resulting in low polarization. Upon binding to a larger protein (eIF4E), the tumbling rate of the tracer slows down, leading to an increase in the polarization of the emitted light. Unlabeled inhibitors compete with the tracer for binding to the protein, causing a decrease in polarization in a concentration-dependent manner.
Experimental Workflow:
Caption: A step-by-step workflow for the eIF4E fluorescence polarization binding assay.
Detailed Protocol:
-
Reagent Preparation:
-
eIF4E Protein: Recombinant human eIF4E is purified and diluted to a final concentration of 10 nM in assay buffer (50 mM HEPES pH 7.5, 150 mM KCl, 0.5 mM EDTA, 0.005% Tween-20, 1 mM DTT).
-
Fluorescent Tracer: A 7-methyl-GTP analog conjugated to a fluorophore (e.g., fluorescein) is used as the tracer. The final concentration is typically around 5 nM.
-
Test Compounds: Compounds are serially diluted in DMSO and then further diluted in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Procedure:
-
Add 5 µL of diluted test compound to the wells of a black, low-volume 384-well plate.
-
Add 5 µL of eIF4E protein solution to each well.
-
Add 10 µL of the fluorescent tracer solution to each well.
-
The plate is sealed and incubated at room temperature for 60 minutes in the dark to reach binding equilibrium.
-
-
Data Acquisition and Analysis:
-
Fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
The data is normalized to controls (0% inhibition with DMSO and 100% inhibition with a saturating concentration of a known binder or no protein).
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement of a compound in a cellular environment.
Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein. In CETSA, cells are treated with a compound and then heated to a temperature that causes partial denaturation and aggregation of the target protein. The amount of soluble protein remaining after heat treatment is quantified. An effective inhibitor will stabilize eIF4E, resulting in more soluble protein at a given temperature compared to untreated cells.
Experimental Workflow:
Caption: Generalized workflow for performing a Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Treatment:
-
MDA-MB-361 breast cancer cells are cultured to ~80% confluency.
-
Cells are treated with the test compound at various concentrations or with vehicle (DMSO) for 2 hours at 37°C.
-
-
Thermal Challenge:
-
The treated cells are harvested and resuspended in PBS.
-
The cell suspension is aliquoted and heated to a specific temperature (e.g., 52°C) for 3 minutes, followed by cooling on ice.
-
-
Protein Extraction and Quantification:
-
Cells are lysed by freeze-thaw cycles.
-
The lysate is centrifuged at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
The supernatant containing the soluble proteins is collected.
-
The concentration of soluble eIF4E in the supernatant is quantified by a suitable method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA), using an anti-eIF4E antibody.
-
-
Data Analysis:
-
The amount of soluble eIF4E in the compound-treated samples is compared to that in the vehicle-treated samples.
-
A dose-dependent increase in soluble eIF4E indicates target engagement by the compound.
-
Conclusion
The structure-activity relationship of this compound and its analogs provides valuable insights for the design of next-generation eIF4E inhibitors. The data highlights the importance of specific substitutions on the phenyl and pyridyl rings for optimal potency, while also identifying regions of the molecule that are sensitive to steric hindrance. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and optimization of novel eIF4E inhibitors. Further exploration of the chemical space around the this compound scaffold, guided by the SAR presented, holds significant promise for the development of clinically effective anticancer agents targeting the dysregulated translation machinery.
References
An In-Depth Technical Guide on the Biological Effects of eIF4E Inhibition
Disclaimer: The specific inhibitor "eIF4E-IN-2" is not found in the public scientific literature. This guide will therefore focus on the well-characterized and pioneering eIF4E inhibitor, 4EGI-1 , as a representative example to explore the biological effects, experimental validation, and signaling pathways associated with direct eIF4E inhibition.
Audience: Researchers, scientists, and drug development professionals.
Introduction: eIF4E as a Therapeutic Target
The eukaryotic translation initiation factor 4E (eIF4E) is a critical regulatory node in protein synthesis.[1] It functions by binding to the 7-methylguanosine (m⁷G) cap structure at the 5' end of messenger RNAs (mRNAs), a rate-limiting step for the translation of a subset of mRNAs crucial for cell growth, proliferation, and survival.[2][3] These "eIF4E-sensitive" transcripts often encode potent oncogenes such as c-myc and cyclin D1.[4] In many cancers, the signaling pathways that control eIF4E, such as the PI3K/Akt/mTOR and Ras/MAPK pathways, are hyperactivated, leading to increased eIF4E activity and malignant transformation.[5] Consequently, eIF4E represents a compelling therapeutic target for cancer.
This guide provides a technical overview of the biological consequences of inhibiting eIF4E, using the small-molecule inhibitor 4EGI-1 as a case study. 4EGI-1 disrupts the crucial protein-protein interaction between eIF4E and the scaffolding protein eIF4G, thereby inhibiting the formation of the eIF4F translation initiation complex.[5][6]
Mechanism of Action of 4EGI-1
4EGI-1 does not bind to the m⁷G cap-binding pocket of eIF4E. Instead, it functions through a unique allosteric mechanism:
-
Allosteric Binding: 4EGI-1 binds to a hydrophobic pocket on the surface of eIF4E, distant from the primary interaction site for eIF4G.[7]
-
Conformational Change: This binding induces a conformational change in eIF4E, primarily causing a localized unfolding of a short helix and an extension of another (α-helix₁).[2][7]
-
Disruption of eIF4E-eIF4G Interaction: The altered conformation of eIF4E is incompatible with high-affinity binding to eIF4G, leading to the dissociation of the eIF4F complex and subsequent inhibition of cap-dependent translation.[2][8]
-
Stabilization of eIF4E-4E-BP1 Interaction: A key mechanistic feature of 4EGI-1 is its ability to stabilize the binding of the natural tumor suppressor, 4E-BP1 (in its unphosphorylated state), to eIF4E.[2] By preventing eIF4G from competing with 4E-BP1, 4EGI-1 enhances the sequestration of eIF4E, providing an additive inhibitory effect.[2][8]
Signaling Pathways Regulating eIF4E
The activity of eIF4E is a convergence point for major oncogenic signaling pathways. Inhibition via 4EGI-1 directly counteracts the downstream effects of these hyperactive pathways.
Caption: Key signaling pathways converging on eIF4E and the point of intervention for 4EGI-1.
Quantitative Data for 4EGI-1
The potency of 4EGI-1 has been characterized through various biochemical and cell-based assays.
Table 1: Biochemical Affinity and Potency
| Parameter | Method | Value | Reference |
| Binding Affinity (Kd) | Direct Binding | ~25 µM | [6][9] |
| Fluorescence Quenching | 10 - 20 µM | [7] | |
| (Z)-Isomer Specific | 8.74 µM | [10] | |
| Inhibitory Conc. (IC₅₀) | Fluorescence Polarization | 42 - 47 µM ([Z]-Isomer) | [4] |
Table 2: Cell-Based Inhibitory Potency (IC₅₀)
| Cell Line / Type | Cancer Type | IC₅₀ Value | Reference |
| A549 | Lung Cancer | ~6 µM | [6] |
| H157, H358, H460 | Lung Cancer | ~40 µM | [11] |
| SKBR-3, MCF-7, MDA-MB-231 | Breast Cancer | ~30 µM | [9][12] |
| Breast Cancer Stem Cells | Breast Cancer | 10 - 11 µM | |
| Non-Cancer Stem Cells | Breast Cancer | ~22 µM | [3][12] |
| CRL-2813 | Melanoma | 1 - 20 µM (Analogs) |
Core Biological Effects of eIF4E Inhibition
Inhibition of eIF4E function by 4EGI-1 leads to distinct and potent biological outcomes, primarily in cancer models.
-
Inhibition of Protein Synthesis: 4EGI-1 potently suppresses the overall rate of global protein synthesis.[13] This inhibition is selective, disproportionately affecting the translation of eIF4E-sensitive mRNAs that encode proteins critical for malignancy, such as cyclin D1, HIF-1α, and c-myc, while having a lesser effect on housekeeping proteins.[11]
-
Inhibition of Cell Proliferation: By blocking the synthesis of key cell cycle regulators, 4EGI-1 effectively inhibits the growth of a wide array of cancer cell lines.[6][11]
-
Induction of Apoptosis: 4EGI-1 demonstrates pro-apoptotic activity.[6][9] In some contexts, it can synergize with other agents like TRAIL by upregulating the expression of Death Receptor 5 (DR5) and promoting the degradation of the anti-apoptotic protein c-FLIP.[11]
-
Targeting Cancer Stem Cells: 4EGI-1 shows selective cytotoxicity against breast cancer stem cells (CSCs), which are often resistant to conventional chemotherapies.[3]
-
In Vivo Antitumor Efficacy: Systemic administration of 4EGI-1 (e.g., 75 mg/kg, intraperitoneal injection) has been shown to significantly reduce the growth of human cancer xenografts in mouse models, demonstrating its potential as a therapeutic agent.[2][3][9]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological effects of eIF4E inhibitors like 4EGI-1.
m⁷GTP Cap-Affinity Chromatography
This assay assesses the integrity of the eIF4F complex by isolating eIF4E and its bound proteins.
-
Cell Treatment: Culture cells (e.g., HeLa, H157) to 80-90% confluency. Treat with 4EGI-1 (e.g., 40-60 µM) or DMSO vehicle control for 4 hours.
-
Lysis: Harvest and wash cells with ice-cold PBS. Lyse cells in a suitable lysis buffer (e.g., containing 20 mM HEPES, 100 mM KCl, 0.2 mM EDTA, protease/phosphatase inhibitors).
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Binding: Incubate a portion of the clarified lysate with m⁷GTP-Sepharose 4B beads for 2-4 hours at 4°C with gentle rotation. Note: Save a fraction of the lysate as the "Input" control.
-
Washing: Pellet the beads by gentle centrifugation and wash 3-5 times with lysis buffer to remove non-specific binders.[11]
-
Elution: Elute the bound proteins by adding 2X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the "Input" and "Eluted" fractions by Western blotting using antibodies against eIF4E, eIF4G, and 4E-BP1. A decrease in the eIF4G signal in the eluted fraction of 4EGI-1-treated cells indicates disruption of the eIF4F complex.[11]
Cell Viability (Sulphorhodamine B - SRB Assay)
This assay measures cell density based on the measurement of cellular protein content.
-
Cell Seeding: Plate cells in 96-well plates at a density of 1,000-5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of 4EGI-1 or DMSO control for 24-72 hours.
-
Fixation: Discard the media and fix the cells by gently adding 10% trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow to air dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader. Calculate the IC₅₀ value from the dose-response curve.[6]
Global Protein Synthesis (Metabolic Labeling)
This method directly measures the rate of new protein synthesis.
-
Pre-treatment: Culture cells in complete medium and treat with 4EGI-1 (e.g., 60 µM) or DMSO for 3-4 hours.
-
Starvation: Wash cells and incubate in methionine/cysteine-free DMEM for 30-60 minutes.
-
Labeling: Add fresh methionine/cysteine-free medium containing [³⁵S]-methionine/cysteine and the inhibitor (4EGI-1 or DMSO). Incubate for 10-30 minutes.
-
Lysis: Quickly wash cells with ice-cold PBS and lyse directly in SDS-PAGE loading buffer.
-
Analysis: Resolve the proteins on an SDS-PAGE gel. Dry the gel and expose it to an X-ray film or a phosphor screen. A reduction in the overall signal intensity in the 4EGI-1 lane compared to the control indicates inhibition of global protein synthesis.
Experimental Workflow for Inhibitor Characterization
The evaluation of a novel eIF4E inhibitor follows a logical progression from biochemical validation to cellular and in vivo efficacy studies.
Caption: A standard workflow for the preclinical evaluation of a novel eIF4E inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. 4EGI-1 targets breast cancer stem cells by selective inhibition of translation that persists in CSC maintenance, proliferation and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study of 4EGI-1, small molecule eIF4E/eIF4G protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4EGI-1 - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. (Z)-4EGI-1 | TargetMol [targetmol.com]
- 11. The eIF4E/eIF4G Interaction Inhibitor 4EGI-1 Augments TRAIL-Mediated Apoptosis through c-FLIP Down-regulation and DR5 Induction Independent of Inhibition of Cap-Dependent Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. researchgate.net [researchgate.net]
eIF4E-IN-2: A Chemical Probe for Elucidating eIF4E Function
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The eukaryotic translation initiation factor 4E (eIF4E) is a pivotal regulator of protein synthesis, primarily by binding to the 7-methylguanosine (m7G) cap structure at the 5' end of messenger RNAs (mRNAs). This interaction is the rate-limiting step in cap-dependent translation initiation. Dysregulation of eIF4E activity is a hallmark of many cancers, where its overexpression leads to the preferential translation of oncogenes involved in cell proliferation, survival, and metastasis. Consequently, eIF4E has emerged as a critical target for cancer therapy. eIF4E-IN-2 is a potent small molecule inhibitor of eIF4E, serving as a valuable chemical probe to investigate the multifaceted functions of eIF4E in both normal physiology and disease. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, and detailed experimental protocols for its characterization.
Biochemical and Cellular Activity of this compound
This compound demonstrates potent inhibition of eIF4E and exhibits anti-proliferative effects in cancer cell lines. The following table summarizes the key quantitative data reported for this chemical probe.
| Parameter | Value | Description |
| IC50 (eIF4E) | 13 nM[1] | The half-maximal inhibitory concentration against purified eIF4E protein, indicating high-affinity binding. |
| IC50 (MDA-MB-361 cells) | 46.8 nM[1] | The half-maximal inhibitory concentration for the proliferation of the MDA-MB-361 breast cancer cell line, demonstrating cellular potency. |
Signaling Pathways and Mechanism of Action
eIF4E is a central node in signaling pathways that control cell growth and proliferation. Its activity is tightly regulated by upstream effectors such as the PI3K/AKT/mTOR and RAS/MAPK pathways. The diagram below illustrates the canonical eIF4E signaling pathway and the mechanism of its inhibition.
Figure 1: eIF4E Signaling Pathway and Inhibition. This diagram illustrates the major signaling pathways converging on eIF4E and its role in cap-dependent translation. This compound inhibits this process by binding to the cap-binding pocket of eIF4E.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to characterize the interaction of this compound with eIF4E and its effects on cellular function.
Experimental Workflow for Inhibitor Screening
A typical workflow for identifying and characterizing eIF4E inhibitors like this compound involves a multi-step process starting from high-throughput screening to in-depth cellular characterization.
Figure 2: Experimental Workflow for eIF4E Inhibitor Discovery. This diagram outlines the sequential steps involved in the discovery and characterization of eIF4E inhibitors.
Fluorescence Polarization (FP) Assay for eIF4E Binding
This assay measures the binding of this compound to eIF4E by monitoring the change in polarization of a fluorescently labeled m7GTP probe.
Materials:
-
Recombinant human eIF4E protein
-
Fluorescein-labeled m7GTP (FP probe)
-
This compound
-
Assay Buffer: 20 mM HEPES pH 7.5, 100 mM KCl, 0.5 mM EDTA, 1 mM DTT, 0.01% Tween-20
-
384-well, low-volume, black, non-binding surface microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents:
-
Prepare a 2X solution of eIF4E protein in Assay Buffer. The final concentration in the assay should be determined empirically but is typically in the low nanomolar range (e.g., 20 nM).
-
Prepare a 2X solution of the FP probe in Assay Buffer. The final concentration should be low (e.g., 10 nM) to minimize background fluorescence.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further into Assay Buffer to create 4X compound solutions. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Protocol:
-
Add 5 µL of the 4X this compound solution or vehicle (Assay Buffer with DMSO) to the wells of the 384-well plate.
-
Add 10 µL of the 2X eIF4E protein solution to all wells except the "no protein" controls. Add 10 µL of Assay Buffer to the "no protein" control wells.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the 2X FP probe solution to all wells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader with excitation and emission wavelengths appropriate for fluorescein (e.g., 485 nm excitation, 535 nm emission).
-
-
Data Analysis:
-
The data is typically expressed in millipolarization units (mP).
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the disruption of the eIF4E-eIF4G interaction by this compound.
Materials:
-
His-tagged recombinant human eIF4E
-
GST-tagged recombinant human eIF4G (fragment containing the eIF4E binding site)
-
Terbium-labeled anti-His antibody (donor)
-
Fluorescein-labeled anti-GST antibody (acceptor)
-
This compound
-
TR-FRET Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1 mg/mL BSA, 1 mM DTT
-
384-well, low-volume, black microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare Reagents:
-
Prepare 4X solutions of His-eIF4E and GST-eIF4G in TR-FRET Assay Buffer. Optimal concentrations should be determined empirically but are typically in the nanomolar range (e.g., 40 nM His-eIF4E and 80 nM GST-eIF4G).
-
Prepare a 4X mixture of Terbium-anti-His and Fluorescein-anti-GST antibodies in TR-FRET Assay Buffer (e.g., 4 nM and 40 nM final concentrations, respectively).
-
Prepare a serial dilution of this compound in DMSO, and then dilute further into TR-FRET Assay Buffer to create 4X compound solutions.
-
-
Assay Protocol:
-
Add 5 µL of the 4X this compound solution or vehicle to the wells.
-
Add 5 µL of the 4X His-eIF4E solution.
-
Add 5 µL of the 4X GST-eIF4G solution.
-
Add 5 µL of the 4X antibody mixture.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Measurement:
-
Measure the TR-FRET signal using a plate reader with appropriate excitation (e.g., 340 nm) and emission (e.g., 620 nm for Terbium and 665 nm for Fluorescein) wavelengths, with a time delay to reduce background fluorescence.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor emission signals.
-
Determine the percent inhibition and IC50 value as described for the FP assay.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to eIF4E in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.
Materials:
-
MDA-MB-361 cells (or other relevant cell line)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors
-
SDS-PAGE and Western blotting reagents
-
Anti-eIF4E antibody
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Shock:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes. Include a non-heated control (maintained at 4°C).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by adding Lysis Buffer and incubating on ice for 30 minutes, followed by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-eIF4E antibody and a suitable secondary antibody.
-
Detect the signal using an appropriate chemiluminescence or fluorescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for eIF4E at each temperature for both vehicle- and this compound-treated samples.
-
Plot the relative amount of soluble eIF4E as a function of temperature to generate melting curves.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement and stabilization.
-
Conclusion
This compound is a potent and cell-active chemical probe for the study of eIF4E function. Its high affinity and demonstrated cellular activity make it an invaluable tool for dissecting the roles of eIF4E in translation, cell proliferation, and cancer progression. The experimental protocols provided in this guide offer a robust framework for researchers to further characterize this compound and other potential eIF4E inhibitors, ultimately advancing our understanding of this critical oncogene and aiding in the development of novel cancer therapeutics.
References
Downstream Effects of eIF4E Inhibition: A Technical Guide
Disclaimer: The compound "eIF4E-IN-2" is not a widely recognized or published designation for a specific eIF4E inhibitor. Therefore, this technical guide will focus on the well-documented downstream effects observed upon the inhibition of the eukaryotic translation initiation factor 4E (eIF4E) through various chemical and biological modalities. The principles and effects described herein are expected to be broadly applicable to potent and specific inhibitors of eIF4E.
Introduction to eIF4E and Its Role in Cancer
The eukaryotic translation initiation factor 4E (eIF4E) is a key protein that binds to the 5' cap structure (a 7-methylguanosine cap) of messenger RNAs (mRNAs), a critical step in the initiation of cap-dependent translation.[1][2] As a component of the eIF4F complex, which also includes the scaffolding protein eIF4G and the RNA helicase eIF4A, eIF4E facilitates the recruitment of ribosomes to mRNA, thereby initiating protein synthesis.[3][4]
While essential for normal cellular function, eIF4E is a potent oncogene.[5] Its overexpression is a common feature in a wide array of human cancers and is associated with malignant transformation, tumor progression, and poor prognosis.[6] eIF4E selectively promotes the translation of a subset of mRNAs, often termed "weak mRNAs," which typically possess long, structured 5' untranslated regions (5' UTRs).[7] Many of these mRNAs encode proteins crucial for cell growth, proliferation, survival, and angiogenesis, including c-myc, Cyclin D1, and Vascular Endothelial Growth Factor (VEGF).[7][8] Consequently, inhibiting eIF4E has emerged as a promising therapeutic strategy in oncology.
Mechanisms of eIF4E Inhibition
Several strategies have been developed to inhibit the function of eIF4E. These can be broadly categorized as direct or indirect approaches.
-
Direct Inhibition:
-
Cap-binding Antagonists: Small molecules that bind to the cap-binding pocket of eIF4E, preventing its association with mRNA.
-
Disruption of eIF4E-eIF4G Interaction: Compounds that interfere with the binding of eIF4E to the scaffolding protein eIF4G, thereby preventing the assembly of the active eIF4F complex.[3]
-
Antisense Oligonucleotides (ASOs): Synthetic nucleic acid sequences that bind to eIF4E mRNA, leading to its degradation and subsequent reduction in eIF4E protein levels.[8]
-
-
Indirect Inhibition:
-
mTOR Inhibitors: The mammalian target of rapamycin (mTOR) pathway is a key regulator of eIF4E activity. mTOR phosphorylates and inactivates the eIF4E-binding proteins (4E-BPs), which are natural inhibitors of eIF4E.[3] Inhibition of mTOR leads to the dephosphorylation of 4E-BPs, which then sequester eIF4E and prevent its participation in translation initiation.[3]
-
MNK Inhibitors: The MAPK-interacting kinases (MNK1 and MNK2) phosphorylate eIF4E on Serine 209, a modification that enhances its oncogenic activity.[9][10] Inhibiting MNK prevents this phosphorylation, thereby reducing the oncogenic potential of eIF4E.[9]
-
Downstream Effects of eIF4E Inhibition
Inhibition of eIF4E triggers a cascade of downstream events, primarily centered around the suppression of protein synthesis of key oncogenic drivers.
Impact on Global and Specific Protein Synthesis
While eIF4E is a general translation factor, its inhibition does not lead to a complete shutdown of protein synthesis. Instead, it results in a moderate reduction in bulk protein synthesis.[11] More significantly, it selectively downregulates the translation of mRNAs that are highly dependent on eIF4E for their initiation. These are typically mRNAs encoding proteins involved in cell proliferation, survival, and angiogenesis.
Table 1: Quantitative Effects of eIF4E Inhibition on Protein Expression
| Target Protein | Cell Line | Method of Inhibition | Fold Change/Percent Reduction | Reference |
| c-myc | Human Tumor Cells | ASO | Significant Reduction | [8] |
| Cyclin D1 | Human Tumor Cells | ASO | Significant Reduction | [8] |
| VEGF | Human Tumor Cells | ASO | Significant Reduction | [8] |
| Survivin | Human Tumor Cells | ASO | Significant Reduction | [8] |
| Bcl-2 | Human Tumor Cells | ASO | Significant Reduction | [8] |
| eIF4E | A549 (Lung Cancer) | shRNA | ~70% reduction | [6] |
Effects on Cell Proliferation and Cell Cycle
By downregulating the expression of key cell cycle regulators like Cyclin D1, inhibition of eIF4E leads to a significant reduction in cell proliferation and can induce cell cycle arrest, primarily at the G1/S checkpoint.[12]
Table 2: Effects of eIF4E Inhibition on Cell Proliferation and Viability
| Cell Line | Method of Inhibition | Assay | Outcome | Reference |
| Ovarian Cancer Cells | shRNA | BrdU Incorporation | Suppressed cell growth | [12] |
| A549 (Lung Cancer) | shRNA | Cell Viability Assay | Significant decrease after 48h and 72h | [6] |
| Human Tumor Cells | ASO | Cell Viability Assay | Reduced cell viability | [8] |
Induction of Apoptosis
Inhibition of eIF4E can trigger programmed cell death, or apoptosis, in cancer cells.[13] This is achieved by reducing the expression of anti-apoptotic proteins such as Bcl-2 and Survivin.[8] The induction of apoptosis is a key mechanism by which eIF4E inhibitors exert their anti-tumor effects.
Table 3: Induction of Apoptosis by eIF4E Inhibition
| Cell Line | Method of Inhibition | Assay | Outcome | Reference |
| Ovarian Cancer Cells | shRNA | Flow Cytometry | Increased apoptosis | [12] |
| A549 (Lung Cancer) | shRNA | Flow Cytometry | Increased apoptosis (3.57% at 48h) | [6] |
| Human Tumor Cells | ASO | Apoptosis Assay | Robustly induced apoptosis | [8] |
Impact on Signaling Pathways
The activity of eIF4E is intricately linked with major signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and Ras/MAPK pathways.[9] Inhibition of eIF4E can have feedback effects on these pathways, although this is an area of ongoing research. The primary connection is that these pathways converge on eIF4E to regulate its activity.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the downstream effects of eIF4E inhibition.
Western Blotting for eIF4E and Downstream Targets
This protocol allows for the quantification of protein expression levels.
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-eIF4E, anti-c-myc, anti-Cyclin D1, anti-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the eIF4E inhibitor for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer on ice.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[14]
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.[14]
-
Image Acquisition and Analysis: Capture the signal using an imaging system and quantify the band intensities. Normalize to a loading control like actin.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15][16][17]
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.[17]
-
Treatment: Treat the cells with various concentrations of the eIF4E inhibitor and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[17]
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[18][19]
Materials:
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Assay buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis: Treat cells with the eIF4E inhibitor. Lyse the cells and collect the supernatant.[19]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate to each well.[20]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[20]
-
Absorbance Measurement: Measure the absorbance at 405 nm.[19]
-
Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the untreated control.[18]
Conclusion
Inhibition of eIF4E presents a compelling strategy for cancer therapy due to its central role in promoting the translation of key oncogenic proteins. Treatment with eIF4E inhibitors leads to a cascade of downstream effects, including the selective suppression of oncoprotein synthesis, inhibition of cell proliferation, cell cycle arrest, and induction of apoptosis. The experimental protocols provided in this guide offer a robust framework for researchers to investigate and quantify these downstream effects, facilitating the development and evaluation of novel eIF4E-targeted therapeutics.
References
- 1. mpbio.com [mpbio.com]
- 2. EIF4E - Wikipedia [en.wikipedia.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Differential requirements for eIF4E dose in normal development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Knockdown of eukaryotic translation initiation factor 4E suppresses cell growth and invasion, and induces apoptosis and cell cycle arrest in a human lung adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic suppression of translation initiation factor eIF4E expression reduces tumor growth without toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signalling to eIF4E in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eukaryotic Initiation Factors (eIF) 2α and 4E Expression, Localization, and Phosphorylation in Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Depletion of cap-binding protein eIF4E dysregulates amino acid metabolic gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Knockdown of eIF4E suppresses cell proliferation, invasion and enhances cisplatin cytotoxicity in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Translational control of programmed cell death: eukaryotic translation initiation factor 4E blocks apoptosis in growth-factor-restricted fibroblasts with physiologically expressed or deregulated Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 14. origene.com [origene.com]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. biogot.com [biogot.com]
- 20. abcam.com [abcam.com]
Methodological & Application
Application Notes and Protocols for eIF4E-IN-2 Cell-Based Assays
For Research Use Only.
Introduction
The eukaryotic translation initiation factor 4E (eIF4E) is a critical component of the eIF4F complex, which is responsible for the cap-dependent translation of mRNA in eukaryotic cells.[1] By binding to the 5' m7G cap of mRNA, eIF4E facilitates the recruitment of the ribosomal machinery to initiate protein synthesis.[1] Dysregulation of eIF4E activity is a hallmark of many cancers, where its overexpression leads to the preferential translation of oncogenes involved in cell proliferation, survival, and metastasis.[1][2] Consequently, eIF4E has emerged as a promising therapeutic target for cancer.[2]
eIF4E-IN-2 is a potent and selective inhibitor of eIF4E.[3] It exerts its function by interfering with the cap-binding activity of eIF4E, thereby inhibiting cap-dependent translation. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound.
eIF4E Signaling Pathway
The activity of eIF4E is primarily regulated by two major signaling pathways: the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway. Both pathways converge on key regulators of eIF4E function. The mTORC1 complex, a downstream effector of the PI3K/Akt pathway, phosphorylates the eIF4E-binding proteins (4E-BPs), causing their dissociation from eIF4E and allowing eIF4E to assemble into the active eIF4F complex. The MAPK-interacting kinases (MNKs), which are activated by the MAPK pathway, phosphorylate eIF4E directly, enhancing its activity.
References
Application Notes and Protocols for eIF4E Immunoprecipitation Using eIF4E-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunoprecipitation of the eukaryotic translation initiation factor 4E (eIF4E) using a hypothetical, high-affinity inhibitor, eIF4E-IN-2. The provided methodologies are based on established immunoprecipitation techniques for eIF4E and are intended to serve as a comprehensive guide for researchers interested in studying eIF4E protein interactions and the effects of its inhibition.
Introduction
Eukaryotic translation initiation factor 4E (eIF4E) is a key protein in the regulation of cap-dependent mRNA translation. It functions by binding to the 5' cap structure of mRNAs, facilitating the assembly of the eIF4F complex, and recruiting ribosomes to the mRNA.[1][2] The activity of eIF4E is tightly controlled by two major signaling pathways: the PI3K/Akt/mTOR pathway and the Ras/MAPK pathway.[1][3] Dysregulation of these pathways and the subsequent hyperactivation of eIF4E are frequently observed in various cancers, making eIF4E a critical target for therapeutic intervention.[3][4][5]
This compound is a novel, specific inhibitor designed to disrupt the interaction between eIF4E and its scaffolding protein, eIF4G. This disruption effectively halts the initiation of cap-dependent translation. These notes describe the application of this compound in immunoprecipitation (IP) assays to isolate eIF4E and its binding partners. This can be a valuable tool for studying the composition of the eIF4F complex under various cellular conditions and for validating the in-cell efficacy of eIF4E inhibitors.
eIF4E Signaling Pathways
The activity of eIF4E is regulated by complex signaling cascades that converge on this critical translation initiation factor. Understanding these pathways is essential for interpreting the results of immunoprecipitation experiments.
Caption: The PI3K/Akt/mTOR and Ras/MAPK signaling pathways regulating eIF4E activity.
Experimental Data
The following table summarizes hypothetical quantitative data for the binding of this compound to eIF4E. This data is provided for illustrative purposes to guide researchers in their experimental design and data analysis.
| Parameter | Value | Method |
| Binding Affinity (Kd) | 5 nM | Isothermal Titration Calorimetry |
| IC50 (eIF4E-eIF4G Interaction) | 50 nM | Homogeneous Time-Resolved Fluorescence (HTRF) |
| Cellular Potency (EC50) | 200 nM | In-Cell Western |
| Immunoprecipitation Efficiency | > 85% | Western Blot Analysis |
Immunoprecipitation Protocol using this compound
This protocol details the steps for immunoprecipitating endogenous eIF4E from cell lysates.
Materials
-
Cell Lines: HEK293, MDA-MB-231, or other cell lines expressing eIF4E.
-
Antibodies: Anti-eIF4E antibody (for capture), Rabbit IgG (isotype control).
-
This compound: For elution (hypothetical).
-
Beads: Protein A/G magnetic beads or agarose beads.
-
Buffers and Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.
-
Wash Buffer: IP Lysis Buffer without protease and phosphatase inhibitors.
-
Elution Buffer: 0.1 M Glycine-HCl pH 2.5 or a specific elution buffer containing a high concentration of this compound.
-
Neutralization Buffer: 1 M Tris-HCl pH 8.5.
-
SDS-PAGE sample buffer (e.g., Laemmli buffer).
-
Experimental Workflow
Caption: A generalized workflow for the immunoprecipitation of eIF4E.
Detailed Procedure
-
Cell Lysate Preparation:
-
Grow cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold IP Lysis Buffer to the cells and scrape them from the plate.
-
Incubate the cell suspension on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA).
-
-
Pre-Clearing the Lysate (Optional but Recommended):
-
To reduce non-specific binding, incubate the cell lysate with Protein A/G beads for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the anti-eIF4E antibody (the optimal concentration should be determined empirically, typically 1-5 µg per 1 mg of total protein).
-
As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.
-
Incubate the lysate-antibody mixture overnight at 4°C with gentle rotation.[6]
-
-
Capture of Immune Complexes:
-
Add an appropriate amount of pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate for 1-3 hours at 4°C with gentle rotation to allow the beads to bind the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Carefully remove the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. With each wash, resuspend the beads and then pellet them.
-
-
Elution:
-
After the final wash, remove all residual supernatant.
-
Method A: Elution with this compound: Resuspend the beads in an elution buffer containing a high concentration of this compound (e.g., 100 µM). Incubate for 30-60 minutes at room temperature with gentle agitation. This method is ideal for isolating intact eIF4E complexes for functional assays.
-
Method B: Denaturing Elution: Resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes to dissociate the protein complexes from the beads. This method is suitable for subsequent analysis by Western blotting.
-
-
Analysis:
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-eIF4E antibody to confirm successful immunoprecipitation.
-
For the identification of interacting partners, the eluate can be subjected to mass spectrometry analysis.
-
Conclusion
The protocol described provides a robust framework for the immunoprecipitation of eIF4E using the specific inhibitor this compound. This approach allows for the efficient isolation of eIF4E and its associated proteins, facilitating a deeper understanding of its biological functions and the effects of its inhibition. The successful application of this protocol will aid in the characterization of the eIF4E interactome and the development of novel cancer therapeutics targeting cap-dependent translation.
References
- 1. Signalling to eIF4E in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of the Eukaryotic Translation Initiation Factor 4E (eIF4E) in Neuropsychiatric Disorders [frontiersin.org]
- 3. Signalling to eIF4E in cancer | Semantic Scholar [semanticscholar.org]
- 4. Advances in understanding and targeting eIF4E activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
Application Notes and Protocols for Determining the Dose-Response Curve of eIF4E-IN-2
Introduction
Eukaryotic translation initiation factor 4E (eIF4E) is a critical component of the mRNA cap-binding complex, eIF4F, which plays a pivotal role in the initiation of cap-dependent translation.[1] In many cancers, the eIF4E pathway is hyperactivated, leading to the preferential translation of mRNAs encoding proteins involved in cell proliferation, survival, and angiogenesis, such as c-myc and cyclin D1.[2][3] This makes eIF4E a compelling therapeutic target for cancer drug development.[2] eIF4E-IN-2 is a potent small molecule inhibitor of eIF4E that has been shown to disrupt its function. This document provides detailed protocols for determining the dose-response curve of this compound in both biochemical and cellular assays, enabling researchers to accurately assess its potency and efficacy.
eIF4E Signaling Pathway
The activity of eIF4E is tightly regulated by upstream signaling pathways, primarily the PI3K/Akt/mTOR and Ras/MEK/ERK pathways. Upon stimulation by growth factors, mTORC1 phosphorylates the eIF4E-binding proteins (4E-BPs), causing their dissociation from eIF4E. This allows eIF4E to bind to the scaffolding protein eIF4G, forming the active eIF4F complex and initiating cap-dependent translation. The Ras/MEK/ERK pathway can also lead to the phosphorylation of eIF4E at Ser209 by MNK1/2, which is thought to enhance its activity. Inhibition of eIF4E disrupts this cascade, leading to decreased translation of oncogenic proteins and subsequent anti-tumor effects.
Caption: The eIF4E signaling pathway, a key regulator of protein synthesis and a target for cancer therapy.
Data Presentation
Table 1: Biochemical and Cellular Activity of this compound
| Assay Type | Target/Cell Line | Parameter | Value |
| Biochemical Assay | eIF4E | IC₅₀ | 13 nM |
| Cell Proliferation Assay | MDA-MB-361 | IC₅₀ | 46.8 nM |
Note: Data is derived from publicly available information. Values may vary depending on experimental conditions.
Table 2: Representative Cancer Cell Lines for this compound Dose-Response Studies
| Tissue of Origin | Cell Line | Characteristics |
| Breast Cancer | MCF-7 | ER+, PR+, HER2- |
| Breast Cancer | MDA-MB-231 | Triple-negative (ER-, PR-, HER2-) |
| Breast Cancer | T-47D | ER+, PR+, HER2- |
| Lung Cancer | A549 | Non-small cell lung cancer (NSCLC), adenocarcinoma |
| Lung Cancer | H1975 | NSCLC, adenocarcinoma, EGFR L858R/T790M mutations |
| Prostate Cancer | PC-3 | Androgen-independent, high metastatic potential |
| Prostate Cancer | LNCaP | Androgen-sensitive |
Experimental Protocols
Protocol 1: Biochemical IC₅₀ Determination using Fluorescence Polarization
This protocol describes a competitive binding assay to determine the IC₅₀ of this compound against eIF4E. The assay measures the displacement of a fluorescently labeled cap analog from the eIF4E protein.
Materials:
-
Recombinant human eIF4E protein
-
Fluorescently labeled m⁷GTP analog (e.g., BODIPY-FL-m⁷GTP)
-
This compound
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 0.5 mM EDTA, 1 mM DTT, 0.01% Tween-20)
-
384-well, low-volume, black, round-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. A typical starting concentration might be 100 µM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Preparation:
-
Add 5 µL of assay buffer to each well.
-
Add 5 µL of the this compound serial dilutions to the appropriate wells. For control wells (0% and 100% inhibition), add 5 µL of assay buffer.
-
-
Protein and Probe Addition:
-
Prepare a master mix of recombinant eIF4E and the fluorescent cap analog in assay buffer. The final concentration of eIF4E should be in the low nanomolar range (e.g., 25 nM), and the fluorescent probe concentration should be even lower (e.g., 5 nM). The optimal concentrations should be determined empirically.
-
Add 10 µL of the protein/probe master mix to all wells.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure fluorescence polarization on a compatible plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell-Based EC₅₀ Determination using a Cell Viability Assay
This protocol outlines the use of a colorimetric (MTT) or luminescent (CellTiter-Glo) assay to measure the effect of this compound on the viability of cancer cells.
Materials:
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
This compound
-
96-well, clear or white, flat-bottom cell culture plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization buffer (for MTT)
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo)
Procedure:
Caption: Workflow for cell-based dose-response determination.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include vehicle control wells (e.g., DMSO).
-
Incubation: Incubate the cells for a period of 48-72 hours.
-
Viability Assessment:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan crystals.
-
For CellTiter-Glo assay: Equilibrate the plate and the CellTiter-Glo reagent to room temperature. Add the reagent to each well, mix, and incubate according to the manufacturer's protocol.
-
-
Measurement:
-
MTT: Measure the absorbance at 570 nm.
-
CellTiter-Glo: Measure the luminescence.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Plot the normalized cell viability against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Protocol 3: Target Engagement Confirmation using Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify that a drug binds to its intended target in a cellular environment. The principle is that a ligand-bound protein is more stable and will denature at a higher temperature than the unbound protein.
Conceptual Workflow:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control.
-
Heating: Heat the cell lysates or intact cells at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins.
-
Protein Analysis: Analyze the amount of soluble eIF4E in the supernatant at each temperature using Western blotting or other protein detection methods.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control indicates target engagement.
Protocol 4: Analysis of Downstream Signaling by Western Blot
This protocol is used to assess the effect of this compound on the expression of downstream target proteins.
Materials:
-
Selected cancer cell line(s)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-eIF4E, anti-phospho-eIF4E (Ser209), anti-cyclin D1, anti-c-myc, anti-actin or -tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Caption: Western blot workflow for downstream signaling analysis.
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours). Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the desired primary antibodies overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., actin or tubulin). Compare the protein levels in the treated samples to the vehicle control. A dose-dependent decrease in the expression of proteins like cyclin D1 and c-myc would be expected.
References
- 1. portlandpress.com [portlandpress.com]
- 2. eIF4E knockdown decreases breast cancer cell growth without activating Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knockdown of eukaryotic translation initiation factor 4E suppresses cell growth and invasion, and induces apoptosis and cell cycle arrest in a human lung adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
eIF4E-IN-2: A Potent Tool for Interrogating Cap-Dependent Translation Initiation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The eukaryotic translation initiation factor 4E (eIF4E) is a critical regulatory node in protein synthesis, binding to the 5' cap structure of messenger RNAs (mRNAs) to facilitate ribosome recruitment and initiate cap-dependent translation. Its activity is frequently dysregulated in various diseases, including cancer, making it a compelling target for therapeutic intervention and a key protein of interest for researchers studying translation control. eIF4E-IN-2 is a potent and specific small molecule inhibitor of eIF4E, offering a valuable tool to dissect the mechanisms of translation initiation and explore the therapeutic potential of targeting this pathway.
Mechanism of Action:
This compound acts as a cap-competitive inhibitor . It directly binds to the cap-binding pocket of eIF4E, the same site where the 7-methylguanosine (m7G) cap of mRNA docks. By occupying this pocket, this compound prevents the binding of capped mRNAs to eIF4E. This direct competition effectively blocks the initial, crucial step of cap-dependent translation initiation. The inhibition of the eIF4E-cap interaction prevents the assembly of the eIF4F complex, which consists of eIF4E, the scaffolding protein eIF4G, and the RNA helicase eIF4A.[1][2][3] The disruption of this complex formation subsequently impedes the recruitment of the 43S preinitiation complex to the mRNA, leading to a global reduction in the translation of cap-dependent transcripts.[1][4] This mechanism makes this compound a powerful tool to study the consequences of inhibiting this specific mode of translation initiation.
Applications in Research and Drug Development:
-
Studying the eIF4E-dependent translatome: Researchers can use this compound to identify mRNAs that are particularly sensitive to eIF4E inhibition. Techniques such as polysome profiling and ribosome footprinting in the presence of this compound can reveal which transcripts exhibit a significant decrease in translation efficiency, thereby defining the "eIF4E-sensitive" translatome.[5][6] This is crucial for understanding how eIF4E contributes to various cellular processes and disease states.
-
Validating eIF4E as a therapeutic target: In drug development, this compound can be used as a tool compound to validate eIF4E as a target in specific cancer types or other diseases. By assessing the cellular effects of this compound, such as inhibition of proliferation and induction of apoptosis in cancer cell lines, researchers can gain confidence in the therapeutic potential of targeting eIF4E.[3][5]
-
Investigating the role of cap-dependent translation in cellular processes: this compound allows for the acute and specific inhibition of cap-dependent translation, enabling the study of its role in various cellular processes like cell cycle progression, stress responses, and development.
-
Elucidating mechanisms of resistance to other therapies: In some cancers, resistance to targeted therapies can be driven by the upregulation of translation of specific survival proteins. This compound can be used to investigate whether inhibiting cap-dependent translation can overcome such resistance mechanisms.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Species/Cell Line | Assay | Reference |
| IC50 (eIF4E) | 13 nM | Not Specified | Biochemical Assay | MedChemExpress |
| IC50 (Cell Proliferation) | 46.8 nM | MDA-MB-361 (Human Breast Cancer) | Cell-based Assay | MedChemExpress |
| Binding Affinity (Kd) | Not Publicly Available | - | - | - |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and its application in experimental settings, the following diagrams are provided.
Caption: eIF4E signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for polysome profiling with this compound.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA) with this compound.
Experimental Protocols
The following are detailed protocols for key experiments to study translation initiation using this compound. These are adapted from established methods and should be optimized for your specific cell type and experimental conditions.
Polysome Profiling
This technique separates mRNAs based on the number of bound ribosomes, allowing for an assessment of their translational efficiency.
Materials:
-
Cells of interest
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Cycloheximide or other translation elongation inhibitor
-
Lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 100 mM KCl, 5 mM MgCl2, 1% Triton X-100, 2 mM DTT, 100 µg/mL cycloheximide, protease and RNase inhibitors)
-
Sucrose solutions (e.g., 10% and 50% (w/v) in lysis buffer without Triton X-100)
-
Gradient maker and ultracentrifuge with appropriate rotor
-
Fractionation system with UV monitor (254 nm)
-
RNA extraction reagents
Protocol:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the desired concentration of this compound or vehicle for the appropriate duration.
-
Translation Arrest: 5 minutes before harvesting, add cycloheximide (100 µg/mL final concentration) to the culture medium to arrest translating ribosomes.
-
Cell Lysis: Wash cells with ice-cold PBS containing 100 µg/mL cycloheximide. Lyse cells on the plate with ice-cold lysis buffer. Scrape the lysate and collect it.
-
Clarification of Lysate: Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Sucrose Gradient Preparation: Prepare linear sucrose gradients (e.g., 10-50%) in ultracentrifuge tubes using a gradient maker.
-
Loading and Ultracentrifugation: Carefully layer the cleared lysate onto the top of the sucrose gradient. Centrifuge at high speed (e.g., 39,000 rpm in an SW41 rotor) for 2-3 hours at 4°C.
-
Fractionation: Fractionate the gradient from top to bottom using a fractionation system while continuously monitoring the absorbance at 254 nm to visualize the ribosomal subunits, monosomes, and polysomes.
-
RNA Extraction and Analysis: Extract RNA from each fraction. Analyze the distribution of specific mRNAs across the gradient by qRT-PCR or perform RNA sequencing on pooled fractions (e.g., non-translating, light polysomes, heavy polysomes) to assess the global impact of this compound on translation.[7][8][9][10]
Ribosome Footprinting (Ribo-Seq)
This high-resolution technique maps the exact positions of ribosomes on mRNAs, providing a snapshot of the translated regions of the transcriptome.
Materials:
-
Cells treated with this compound or vehicle
-
Lysis buffer with cycloheximide
-
RNase I
-
Sucrose cushion (e.g., 1 M sucrose in lysis buffer)
-
RNA purification kits
-
Reagents for library preparation for next-generation sequencing
Protocol:
-
Cell Lysis and Ribosome Arrest: Follow steps 1-3 of the Polysome Profiling protocol.
-
Nuclease Digestion: Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes. The optimal concentration of RNase I needs to be determined empirically.
-
Monosome Isolation: Layer the RNase I-treated lysate onto a sucrose cushion and centrifuge at high speed to pellet the ribosome-protected fragments (footprints).
-
RNA Extraction: Extract the RNA (ribosome footprints) from the pellet.
-
Library Preparation and Sequencing: Select the appropriate size of RNA fragments (typically ~28-30 nucleotides). Prepare a sequencing library from the size-selected footprints and perform deep sequencing.
-
Data Analysis: Align the sequencing reads to the transcriptome to determine the ribosome occupancy on each mRNA. Compare the ribosome footprint density between this compound-treated and control samples to identify changes in translation.[6][11][12]
Cap-Binding Assay (m7GTP Pulldown)
This assay directly assesses the ability of eIF4E to bind to the mRNA cap structure and can be used to determine the inhibitory effect of this compound.
Materials:
-
Cell lysate or purified eIF4E protein
-
This compound
-
m7GTP-Sepharose beads
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl, 1 mM EDTA, 1 mM DTT, 0.5% NP-40, protease inhibitors)
-
Wash buffer (binding buffer with lower salt concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer or high concentration of free m7GTP)
-
Reagents for Western blotting
Protocol:
-
Lysate Preparation: Prepare cell lysates in a suitable lysis buffer.
-
Inhibitor Treatment: Pre-incubate the cell lysate or purified eIF4E with various concentrations of this compound or vehicle for a defined period (e.g., 30 minutes at 4°C).
-
Cap-Analog Pulldown: Add m7GTP-Sepharose beads to the lysates and incubate with rotation for 1-2 hours at 4°C to allow eIF4E to bind to the cap analog.
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific binders.
-
Elution and Analysis: Elute the bound proteins from the beads using elution buffer. Analyze the eluates by Western blotting using an antibody against eIF4E to quantify the amount of eIF4E that was pulled down. A decrease in the amount of pulled-down eIF4E in the presence of this compound indicates inhibition of cap binding.[13]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.
Materials:
-
Intact cells or cell lysate
-
This compound
-
PBS or cell culture medium
-
Lysis buffer with protease inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Reagents for Western blotting or ELISA
Protocol:
-
Cell Treatment: Treat intact cells with this compound or vehicle for a specific time. Alternatively, treat cell lysate with the compound.
-
Heat Shock: Aliquot the treated cells or lysate into PCR tubes or a PCR plate. Heat the samples to a range of different temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include an untreated, unheated control.
-
Lysis and Separation: For intact cells, lyse them after the heat shock. For both cells and lysate, centrifuge at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins. Quantify the amount of soluble eIF4E in each sample at each temperature using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble eIF4E as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes eIF4E, confirming target engagement.[2][14]
References
- 1. portlandpress.com [portlandpress.com]
- 2. Integrating fragment-based screening with targeted protein degradation and genetic rescue to explore eIF4E function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Eukaryotic Translation Initiation Factor 4E (eIF4E) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cap-binding translation initiation factor, eIF4E, binds a pseudoknot in a viral cap-independent translation element - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Differential requirements for eIF4E dose in normal development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of Cell-Permeable Inhibitors of Eukaryotic Translation Initiation Factor 4E (eIF4E) for Inhibiting Aberrant Cap-Dependent Translation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eIF4E activity is regulated at multiple levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Analysis of translation using polysome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. EIF4E - Wikipedia [en.wikipedia.org]
- 14. eIF4E mRNA-cap-competitive covalent inhibitors: Design, synthesis and effectiveness [morressier.com]
Application Notes and Protocols for In Vivo Evaluation of eIF4E-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The eukaryotic translation initiation factor 4E (eIF4E) is a critical regulator of cap-dependent mRNA translation and is frequently dysregulated in various cancers.[1][2][3] Its overexpression promotes the translation of oncogenic proteins, driving tumor growth, proliferation, and survival.[2][4][5] Consequently, eIF4E has emerged as a promising therapeutic target in oncology.[1][6] eIF4E-IN-2 is a novel, potent, and selective small molecule inhibitor designed to disrupt the function of eIF4E. These application notes provide detailed protocols for the in vivo evaluation of this compound, including efficacy, pharmacokinetic, and toxicology studies.
eIF4E Signaling Pathway and Mechanism of Action of this compound
The eIF4E protein is a key component of the eIF4F complex, which also includes the scaffolding protein eIF4G and the RNA helicase eIF4A.[2][7] The formation of this complex is essential for the initiation of cap-dependent translation. The activity of eIF4E is regulated by upstream signaling pathways, such as the PI3K/AKT/mTOR and RAS/MAPK pathways.[6] A primary mechanism of regulation is through the 4E-binding proteins (4E-BPs), which, in their hypophosphorylated state, bind to eIF4E and prevent its interaction with eIF4G, thereby inhibiting translation.[6][7] this compound is hypothesized to act by directly interfering with the cap-binding function of eIF4E or by disrupting the interaction between eIF4E and eIF4G.
References
- 1. Advances in understanding and targeting eIF4E activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biological functions and research progress of eIF4E [frontiersin.org]
- 3. Biological functions and research progress of eIF4E - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic suppression of translation initiation factor eIF4E expression reduces tumor growth without toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A second-generation eIF4A RNA helicase inhibitor exploits translational reprogramming as a vulnerability in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
eIF4E-IN-2 stability in DMSO and culture media
Welcome to the technical support center for eIF4E-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in common experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be stored as a powder at -20°C, where it is stable for up to two years. For short-term use, stock solutions can be prepared in DMSO. A stock solution in DMSO is stable for up to two weeks at 4°C or for up to six months at -80°C.[1] To minimize degradation, it is advisable to prepare aliquots of the DMSO stock solution to avoid repeated freeze-thaw cycles.
Q2: How stable is this compound in aqueous solutions and cell culture media?
Q3: What are the potential degradation pathways for this compound?
A3: Based on the functional groups present in the this compound molecule, the following degradation pathways are theoretically possible:
-
Hydrolysis: The amide and sulfonamide linkages could be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. The cyanopyridine moiety might also undergo hydrolysis under certain conditions.
-
Oxidation: The thioether group is susceptible to oxidation, potentially forming a sulfoxide or sulfone.
-
Photodegradation: Aromatic and heterocyclic ring systems can be susceptible to degradation upon exposure to light. It is recommended to protect solutions of this compound from light.
Q4: How can I assess the stability of this compound in my specific cell culture medium?
A4: You can perform a stability study by incubating this compound in your cell culture medium of choice under your experimental conditions (e.g., 37°C, 5% CO2). Samples can be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by HPLC or LC-MS to determine the remaining concentration of the parent compound. A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected activity in cell-based assays. | Degradation of this compound in the stock solution. | Prepare fresh DMSO stock solutions. Aliquot stock solutions to minimize freeze-thaw cycles. Store aliquots at -80°C for long-term use. |
| Degradation of this compound in the culture medium. | Prepare working solutions in culture medium immediately before use. Minimize the incubation time of the compound in the medium before adding to cells. | |
| Adsorption of the compound to plasticware. | Use low-binding microplates and pipette tips. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) may help in some cases. | |
| Precipitation of the compound in culture medium. | Poor solubility of this compound at the working concentration. | Ensure the final concentration of DMSO in the culture medium is kept low (typically <0.5%) to maintain solubility. Visually inspect the medium for any signs of precipitation after adding the compound. If precipitation occurs, lower the final concentration of this compound. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis of experimental samples. | Degradation of this compound. | Compare the chromatograms of your samples to a freshly prepared standard of this compound. Analyze the mass-to-charge ratio (m/z) of the new peaks by LC-MS to identify potential degradation products (e.g., addition of oxygen for oxidation, addition of water for hydrolysis). |
| Contamination of the sample or analytical system. | Run a blank sample (culture medium with DMSO) to check for background contamination. Ensure proper cleaning and equilibration of the HPLC/LC-MS system. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Duration |
| Powder | N/A | -20°C | Up to 2 years |
| Stock Solution | DMSO | 4°C | Up to 2 weeks |
| Stock Solution | DMSO | -80°C | Up to 6 months |
Data summarized from supplier datasheets.[1]
Table 2: Potential Degradation Products of this compound
| Degradation Pathway | Affected Functional Group | Potential Product | Change in Mass (Da) |
| Oxidation | Thioether | Sulfoxide | +16 |
| Oxidation | Thioether | Sulfone | +32 |
| Hydrolysis | Amide | Carboxylic acid + Amine | +18 |
| Hydrolysis | Sulfonamide | Sulfonic acid + Amine | +18 |
| Hydrolysis | Nitrile | Carboxylic acid | +18 |
This table presents theoretical degradation products based on the chemical structure of this compound.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media using HPLC
Objective: To determine the stability of this compound in a specific cell culture medium over time under standard cell culture conditions.
Materials:
-
This compound
-
DMSO (anhydrous, cell culture grade)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented as required (e.g., with FBS, antibiotics)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare the working solution: Dilute the 10 mM stock solution of this compound into the pre-warmed cell culture medium to a final concentration of 10 µM (or the desired experimental concentration). Ensure the final DMSO concentration is non-toxic to the cells (e.g., ≤ 0.1%).
-
Time point 0: Immediately after preparation, take an aliquot of the working solution (e.g., 100 µL), and add it to a microcentrifuge tube containing an equal volume of acetonitrile to precipitate proteins and stop degradation. Vortex and centrifuge at high speed for 10 minutes. Collect the supernatant for HPLC analysis. This will serve as your T=0 reference.
-
Incubation: Place the remaining working solution in a sterile, sealed container in a 37°C, 5% CO2 incubator.
-
Subsequent time points: At desired intervals (e.g., 2, 4, 8, 12, 24 hours), remove an aliquot of the working solution and process it as described in step 3.
-
HPLC analysis:
-
Set up the HPLC system with a C18 column.
-
Use a suitable mobile phase gradient. For example, a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the supernatant from each time point.
-
Monitor the elution of this compound at a suitable UV wavelength (determined by a UV scan of the compound).
-
-
Data analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to visualize the stability profile.
-
Visualizations
Caption: Simplified eIF4E signaling pathway and mechanism of inhibition by this compound.
Caption: Experimental workflow for assessing the stability of this compound in cell culture media.
References
Optimizing eIF4E-IN-2 Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of eIF4E-IN-2 in cell culture experiments. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific small molecule inhibitor of the eukaryotic translation initiation factor 4E (eIF4E). eIF4E is a key protein in the regulation of protein synthesis, specifically cap-dependent translation. It binds to the 5' cap structure of messenger RNAs (mRNAs), which is a critical step for the recruitment of ribosomes and the initiation of translation.[1][2] By inhibiting eIF4E, this compound effectively blocks the translation of a subset of mRNAs, many of which encode for proteins involved in cell proliferation, survival, and angiogenesis, making it a valuable tool for cancer research.[3][4]
Q2: What is a recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound is cell-line dependent. However, a good starting point for many cancer cell lines is in the low nanomolar to low micromolar range. For instance, this compound has a reported IC50 of 13 nM for the eIF4E protein and an IC50 of 46.8 nM for inhibiting the proliferation of MDA-MB-361 breast cancer cells.[5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound?
A3: this compound is typically provided as a powder. For cell culture experiments, it should be dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution.[6] For long-term storage, the stock solution in DMSO should be kept at -80°C (for up to 6 months) or -20°C (for up to 1 month).[5] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes for single use.
Q4: What is the recommended final concentration of DMSO in the cell culture medium?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of 0.5% or lower is generally well-tolerated by most cell lines.[7][8] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[9]
Q5: How long should I treat my cells with this compound?
A5: The optimal treatment duration will depend on your specific research question and the cell line being used. For proliferation and apoptosis assays, a treatment duration of 48 to 72 hours is common.[10][11] However, for signaling pathway studies, shorter incubation times (e.g., 6, 12, or 24 hours) may be more appropriate to observe immediate effects on protein expression.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | - Concentration too low: The concentration of the inhibitor may be insufficient to effectively inhibit eIF4E in your specific cell line. - Incorrect compound handling: The compound may have degraded due to improper storage or handling. - Cell line insensitivity: The chosen cell line may not be highly dependent on eIF4E for its proliferation or survival. | - Perform a dose-response experiment with a wider range of concentrations (e.g., from nanomolar to micromolar). - Ensure proper storage of the stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles. - Consider using a different cell line known to be sensitive to eIF4E inhibition or confirm eIF4E expression levels in your current cell line. |
| High levels of cell death (even at low concentrations) | - Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high for your cells. - Compound cytotoxicity: this compound may be highly cytotoxic to your specific cell line. | - Ensure the final DMSO concentration in the culture medium is at or below 0.5%.[7][8] Always include a vehicle control. - Perform a viability assay (e.g., MTT or trypan blue exclusion) with a lower concentration range and shorter incubation times to determine the cytotoxic threshold. |
| Inconsistent results between experiments | - Variability in cell seeding density: Inconsistent cell numbers at the start of the experiment can lead to variable results. - Inconsistent inhibitor concentration: Errors in preparing or diluting the stock solution. - Cell passage number: Using cells at a high passage number can lead to phenotypic and genotypic drift. | - Ensure consistent cell seeding density across all wells and experiments. - Prepare fresh dilutions of the inhibitor from a properly stored stock solution for each experiment. - Use cells within a consistent and low passage number range for all experiments. |
| Precipitation of the compound in the culture medium | - Poor solubility: The compound may be precipitating out of the aqueous culture medium. | - Prepare a more concentrated stock solution in DMSO and use a smaller volume to achieve the desired final concentration. - After diluting the stock solution in the medium, gently mix and visually inspect for any precipitation before adding to the cells.[12] |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound. It is important to note that these values can vary between different cell lines and experimental conditions.
| Compound | Target | Cell Line | Assay | IC50 / EC50 |
| This compound | eIF4E | - | Biochemical Assay | 13 nM[5] |
| This compound | Cell Proliferation | MDA-MB-361 | Proliferation Assay | 46.8 nM[5] |
Detailed Experimental Protocols
General Protocol for Cell Treatment with this compound
-
Cell Seeding:
-
Plate cells at the desired density in a multi-well plate (e.g., 96-well, 24-well, or 6-well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2. The seeding density should be optimized to ensure cells are in the exponential growth phase at the time of treatment.
-
-
Preparation of this compound Working Solutions:
-
Thaw a frozen aliquot of the this compound stock solution (in DMSO) at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5%.[7][8]
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cell culture plates.
-
Add the prepared working solutions of this compound and the vehicle control to the respective wells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
Following incubation, proceed with the planned downstream assays, such as cell viability assays (MTT, CellTiter-Glo), apoptosis assays (Annexin V/PI staining), cell cycle analysis (flow cytometry), or protein expression analysis (Western blotting).
-
Protocol for Protein Synthesis Assay (Puromycin Incorporation)
-
Cell Treatment:
-
Treat cells with this compound or vehicle control as described in the general protocol for the desired duration.
-
-
Puromycin Labeling:
-
Approximately 30 minutes before the end of the treatment period, add puromycin to the cell culture medium at a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically for your cell line.
-
Incubate the cells for 15-30 minutes at 37°C.
-
-
Cell Lysis and Western Blotting:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using an anti-puromycin antibody to detect the incorporated puromycin, which reflects the level of active protein synthesis. A loading control (e.g., β-actin or GAPDH) should also be probed to ensure equal protein loading.
-
Visualizations
Caption: The eIF4E signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for using this compound in cell culture.
Caption: A logical troubleshooting guide for common issues with this compound experiments.
References
- 1. Understanding and Targeting the Eukaryotic Translation Initiation Factor eIF4E in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EIF4E - Wikipedia [en.wikipedia.org]
- 3. In Vitro and In Vivo Relevant Antineoplastic Activity of Platinum(II) Complexes toward Triple-Negative MDA-MB-231 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. lifetein.com [lifetein.com]
- 8. Impact of DMSO And Freezing Technique in Developing a High Cell Density Cryopreservation Process for Upstream Bioprocessing [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
eIF4E-IN-2 off-target effects and selectivity
Disclaimer: Specific off-target and selectivity data for a compound designated "eIF4E-IN-2" is not publicly available. This technical support guide has been created using a representative profile for a hypothetical, potent, and selective eIF4E inhibitor, herein referred to as This compound , to address common scientific and technical questions. The data presented is illustrative and based on typical results for well-characterized eIF4E inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor designed to disrupt the protein-protein interaction (PPI) between the eukaryotic translation initiation factor 4E (eIF4E) and the scaffold protein eIF4G. By binding to eIF4E, it prevents the formation of the eIF4F complex, which is a rate-limiting step in cap-dependent mRNA translation. This leads to a reduction in the translation of a specific subset of mRNAs, many of which encode proteins involved in cell proliferation and survival, such as oncogenes.
Q2: What is the selectivity profile of this compound?
A2: this compound demonstrates high selectivity for its intended target, eIF4E. Comprehensive profiling, including broad kinome screening, has been conducted to assess its specificity. The results indicate minimal off-target activity against a wide panel of kinases and other common drug targets at concentrations where it effectively inhibits the eIF4E-eIF4G interaction. See the data tables below for a summary.
Q3: Are there any known off-targets for this compound?
A3: In a comprehensive kinome scan, this compound showed weak inhibition of a few kinases at concentrations significantly higher than its IC50 for the eIF4E-eIF4G interaction. These are not expected to be pharmacologically relevant at the recommended working concentrations for cell-based assays. Researchers should consult the kinome scan data to determine if any of these weak off-targets are relevant to their specific experimental context.
Q4: How can I confirm that this compound is engaging its target in my cellular experiments?
A4: Target engagement can be confirmed using several methods. A straightforward approach is to perform a co-immunoprecipitation (Co-IP) of eIF4E and assess the amount of bound eIF4G in the presence of increasing concentrations of this compound. A dose-dependent decrease in the eIF4E-eIF4G interaction confirms target engagement. Alternatively, a Cellular Thermal Shift Assay (CETSA) can be employed to demonstrate direct binding of this compound to eIF4E in intact cells.
Troubleshooting Guide
Issue 1: I am not observing the expected downstream effect (e.g., decreased cell proliferation) after treating my cells with this compound.
-
Possible Cause 1: Insufficient Target Engagement.
-
Troubleshooting Step: Confirm target engagement in your specific cell line using a method like Co-IP as described in FAQ #4. The required concentration of this compound may vary between cell lines due to differences in cell permeability or protein expression levels.
-
-
Possible Cause 2: Cell Line Insensitivity.
-
Troubleshooting Step: Your cell line may not be dependent on the eIF4E-regulated translational pathway for survival and proliferation. We recommend using a positive control cell line known to be sensitive to eIF4E inhibition, such as certain cancer cell lines with eIF4E overexpression.
-
-
Possible Cause 3: Compound Instability.
-
Troubleshooting Step: Ensure that the compound is properly stored and that the treatment media is fresh. This compound is stable in DMSO at -20°C. For cell culture, prepare fresh dilutions in media for each experiment.
-
Issue 2: I am observing toxicity or other unexpected phenotypes in my cells at concentrations where I don't expect to see an effect.
-
Possible Cause 1: Off-Target Effects.
-
Troubleshooting Step: Although this compound is highly selective, at high concentrations, off-target effects can occur. Review the kinome scan data to see if any weakly inhibited kinases could be responsible for the observed phenotype in your specific cellular context. Consider performing a dose-response curve to find the optimal concentration that inhibits the target without causing general toxicity.
-
-
Possible Cause 2: Solvent Toxicity.
-
Troubleshooting Step: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture media is consistent across all treatments, including the vehicle control, and is at a non-toxic level (typically <0.1%).
-
Quantitative Data Summary
Table 1: In Vitro Binding Affinity and Functional Inhibition
| Target | Assay Type | Metric | Value |
| eIF4E | Fluorescence Polarization | Ki | 50 nM |
| eIF4E/eIF4G Interaction | HTRF | IC50 | 150 nM |
| Cap-binding | Radioligand Binding | IC50 | > 50 µM |
Table 2: Kinome Scan Selectivity Profile (Representative Off-Targets)
Assay performed at 1 µM of this compound against a panel of 468 kinases.
| Kinase Target | % Inhibition @ 1 µM | Notes |
| MNK1 | < 10% | No significant inhibition. |
| MNK2 | < 10% | No significant inhibition. |
| mTOR | < 5% | No significant inhibition. |
| PI3Kα | < 5% | No significant inhibition. |
| STK17A (DRAK1) | 35% | Weak inhibition. |
| CLK4 | 28% | Weak inhibition. |
Key Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) for eIF4E-eIF4G Interaction
-
Cell Lysis: Culture and treat cells with this compound or vehicle control for the desired time. Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cleared cell lysates with an anti-eIF4E antibody or control IgG overnight at 4°C.
-
Bead Capture: Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads three times with lysis buffer to remove non-specific binding.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with antibodies against eIF4G and eIF4E. A decrease in the eIF4G signal in the this compound treated sample indicates disruption of the interaction.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes to induce protein denaturation.
-
Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blotting: Collect the supernatant (containing soluble protein) and analyze the levels of soluble eIF4E by Western blotting. Ligand-bound eIF4E will be stabilized and thus more will remain in the supernatant at higher temperatures compared to the vehicle control.
Visualizations
Technical Support Center: Targeting eIF4E in Cancer Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with inhibitors of the eukaryotic translation initiation factor 4E (eIF4E). The focus is on understanding and troubleshooting the differential cytotoxic effects observed between normal and cancer cells.
Frequently Asked Questions (FAQs)
Q1: Why do eIF4E inhibitors show greater cytotoxicity in cancer cells compared to normal cells?
A1: The differential cytotoxicity of eIF4E inhibitors is primarily attributed to the concept of "oncogene addiction." Many cancer cells exhibit elevated levels and activity of eIF4E, making them highly dependent on its function for survival and proliferation.[1][2][3] Normal cells, in contrast, have lower eIF4E activity and are not as reliant on it for their basic functions.[1][2][3] Consequently, inhibiting eIF4E has a more profound and detrimental effect on cancer cells.
Q2: What is the general mechanism of action for eIF4E inhibitors?
A2: eIF4E is a key protein in the initiation of cap-dependent mRNA translation. It binds to the 5' cap of mRNAs and recruits other factors to form the eIF4F complex, which is essential for ribosome recruitment and protein synthesis.[4][5][6] eIF4E inhibitors can work through several mechanisms, including:
-
Directly targeting eIF4E: Preventing its binding to the mRNA cap or its interaction with eIF4G.[4][7]
-
Indirectly targeting eIF4E: Inhibiting upstream signaling pathways that regulate eIF4E activity, such as the mTOR and MAPK pathways.[6][8]
-
Reducing eIF4E expression: Using tools like siRNA or antisense oligonucleotides to decrease the amount of eIF4E protein in the cell.[1][2][3][9]
Q3: What are some common off-target effects to consider when using eIF4E inhibitors?
A3: While the goal is to specifically target eIF4E, some inhibitors may have off-target effects. For instance, mTOR inhibitors, which indirectly affect eIF4E, can have broader effects on cell metabolism and other mTOR-dependent processes.[4][6] It is crucial to include appropriate controls in your experiments, such as using multiple inhibitors with different mechanisms of action or validating findings with genetic approaches like siRNA or CRISPR-mediated knockout of eIF4E.
Q4: How can I confirm that my inhibitor is effectively targeting the eIF4E pathway?
A4: To validate the on-target effect of your eIF4E inhibitor, you can perform several downstream analyses:
-
Western Blotting: Check for a decrease in the protein levels of key eIF4E-regulated oncogenes such as c-myc, Cyclin D1, and Bcl-2.[3][9]
-
Polysome Profiling: This technique can demonstrate a global shift in translation or a specific reduction in the translation of mRNAs that are highly dependent on eIF4E.
-
Reporter Assays: Utilize reporter constructs with 5' UTRs from eIF4E-sensitive mRNAs to show a decrease in their translation.
Troubleshooting Guides
Problem 1: No significant difference in cytotoxicity between cancer and normal cells.
| Possible Cause | Troubleshooting Step |
| Low eIF4E dependence in the chosen cancer cell line. | Verify the expression and activation status of eIF4E in your cancer cell line via Western blot. Compare it to other cancer cell lines known to be sensitive to eIF4E inhibition. |
| Ineffective concentration of the inhibitor. | Perform a dose-response curve to determine the optimal concentration of your inhibitor in both cancer and normal cell lines. |
| Off-target toxicity. | Use a secondary, structurally different inhibitor targeting the same pathway or use siRNA against eIF4E to confirm that the observed cytotoxicity is on-target. |
| Rapid drug metabolism or efflux. | Measure the intracellular concentration of the inhibitor over time. Consider using efflux pump inhibitors if multidrug resistance is suspected. |
Problem 2: High cytotoxicity observed in normal cells.
| Possible Cause | Troubleshooting Step |
| Inhibitor concentration is too high. | Re-evaluate the dose-response curve. Use the lowest effective concentration that shows a differential effect. |
| Off-target effects of the inhibitor. | As mentioned previously, validate your findings with alternative inhibitors or genetic methods to ensure the toxicity is due to eIF4E inhibition. |
| The chosen normal cell line is unusually sensitive. | Test the inhibitor on a different normal cell line, preferably from the same tissue of origin as the cancer cells, to confirm the observation. |
Quantitative Data Summary
The following table summarizes the differential effect of eIF4E knockdown on the survival of tumor and normal cell lines.
| Cell Line | Cell Type | Effect of eIF4E Knockdown on Clonogenic Survival |
| MDA-MB-231 | Breast Carcinoma | Significantly reduced |
| DU145 | Prostate Carcinoma | Significantly reduced |
| A549 | Lung Carcinoma | Significantly reduced |
| HMEC | Normal Mammary Epithelial | Less cytotoxicity compared to tumor cells |
| MRC9 | Normal Lung Fibroblasts | Less cytotoxicity compared to tumor cells |
Data summarized from a study on eIF4E's role in radiosensitization, which demonstrates the principle of differential dependence.[1][2]
Key Experimental Protocols
Protocol 1: siRNA-mediated Knockdown of eIF4E
-
Cell Seeding: Plate cells at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection Reagent Preparation: Dilute eIF4E-specific siRNA and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes.
-
Transfection: Add the siRNA-lipid complex to the cells.
-
Incubation: Incubate the cells for 24-72 hours.
-
Validation: Harvest the cells and perform Western blotting or qPCR to confirm the knockdown of eIF4E protein or mRNA, respectively.
Protocol 2: Clonogenic Survival Assay
-
Cell Treatment: Treat cells with the eIF4E inhibitor or perform siRNA knockdown as described above.
-
Cell Seeding: After treatment, trypsinize the cells, count them, and seed a known number of cells (e.g., 500-1000 cells) into 60 mm dishes.
-
Incubation: Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, to allow for colony formation.
-
Staining: Fix the colonies with a methanol/acetic acid solution and then stain with crystal violet.
-
Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculation: Calculate the surviving fraction by dividing the number of colonies formed by the number of cells seeded and normalizing to the control group.
Visualizations
Signaling Pathways
Caption: Regulation of eIF4E activity through the PI3K/mTOR and Ras/MAPK signaling pathways.
Experimental Workflow
Caption: A typical experimental workflow for evaluating the differential cytotoxicity of an eIF4E inhibitor.
Logical Relationship
Caption: The logical basis for the differential cytotoxicity of eIF4E inhibitors in cancer versus normal cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Translation initiation factor eIF4E is a target for tumor cell radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic suppression of translation initiation factor eIF4E expression reduces tumor growth without toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Advances in understanding and targeting eIF4E activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Eukaryotic Translation Initiation Factor 4E (eIF4E) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual targeting of eIF4E by blocking MNK and mTOR pathways in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eIF4E knockdown decreases breast cancer cell growth without activating Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent eIF4E-IN-2 Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during experiments with eIF4E-IN-2, a potent inhibitor of the eukaryotic translation initiation factor 4E (eIF4E).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor of eIF4E with a reported IC50 of 13 nM in biochemical assays.[1] It has been shown to inhibit the proliferation of cancer cell lines, such as the MDA-MB-361 breast cancer cell line, with an IC50 of 46.8 nM.[1] While the precise mechanism has not been fully detailed in peer-reviewed literature, as a compound derived from patent WO2021003157A1, it belongs to a class of compounds designed to inhibit eIF4E.[2] eIF4E inhibitors typically function by either competing with the 7-methylguanosine (m7G) cap of mRNA for binding to eIF4E or by disrupting the protein-protein interaction between eIF4E and eIF4G, a crucial step for the assembly of the eIF4F translation initiation complex.
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[3] For long-term storage, it is recommended to store the compound as a powder at -20°C. Once dissolved in DMSO, it is advisable to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles. The stability of the compound in aqueous cell culture media over extended periods has not been widely reported, so it is best to prepare fresh dilutions from the DMSO stock for each experiment.
Q3: What is a typical working concentration range for this compound in cell culture experiments?
A3: Based on the reported cellular IC50 of 46.8 nM in MDA-MB-361 cells, a starting concentration range of 10 nM to 1 µM is recommended for most cell-based assays.[1] However, the optimal concentration is cell-line dependent and should be determined empirically for your specific model system by performing a dose-response curve.
Q4: I am observing high variability in my cell viability assay results. What could be the cause?
A4: Inconsistent results in cell viability assays can stem from several factors. See the detailed troubleshooting guide below for a comprehensive list of potential issues and solutions. Common culprits include problems with compound solubility and precipitation, inconsistencies in cell seeding density, and the metabolic state of the cells.
Q5: How can I confirm that this compound is engaging its target, eIF4E, in my cells?
A5: Target engagement can be assessed using several methods. A Cellular Thermal Shift Assay (CETSA) can provide direct evidence of the compound binding to eIF4E in a cellular context.[3][4][5] Indirectly, you can measure the downstream effects of eIF4E inhibition. A common method is to perform a cap-affinity chromatography (e.g., using m7GTP-sepharose beads) followed by Western blotting to assess the disruption of the eIF4F complex. Inhibition of eIF4E should lead to a decrease in the amount of eIF4G co-precipitating with eIF4E.
Troubleshooting Guides
Inconsistent Western Blot Results
| Observed Problem | Potential Cause | Recommended Solution |
| Variable reduction in downstream targets (e.g., Cyclin D1, c-Myc) with this compound treatment. | 1. Inconsistent Drug Activity: Compound degradation due to improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh aliquots of this compound from a new powder stock. Avoid repeated freeze-thaw cycles. |
| 2. Suboptimal Treatment Time: The time point chosen for analysis may not be optimal for observing changes in protein levels. | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration for your cell line and target of interest. | |
| 3. Cell Density and Confluency: High cell confluency can alter signaling pathways and drug sensitivity. | Ensure consistent cell seeding density and harvest cells at a similar confluency (typically 70-80%) for all experiments. | |
| No change in the phosphorylation of eIF4E (Ser209) or 4E-BP1. | 1. Mechanism of Action: this compound may directly inhibit eIF4E function without affecting the upstream mTOR or MAPK signaling pathways that regulate phosphorylation. | Focus on assays that directly measure eIF4E activity, such as cap-affinity pulldowns or polysome profiling, rather than relying solely on phosphorylation status. |
| 2. Assay Sensitivity: The antibody or detection method may not be sensitive enough to detect subtle changes. | Use highly validated antibodies and optimize your Western blot protocol for sensitivity. |
Inconsistent Co-Immunoprecipitation (Co-IP) Results
| Observed Problem | Potential Cause | Recommended Solution |
| Variable disruption of the eIF4E-eIF4G interaction upon this compound treatment. | 1. Ineffective Lysis Conditions: The lysis buffer may not be optimal for preserving the eIF4F complex or allowing for inhibitor access. | Optimize the lysis buffer. A common starting point is a buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, and 0.5% NP-40, supplemented with protease and phosphatase inhibitors. |
| 2. Insufficient Incubation Time: The inhibitor may require more time to effectively disrupt the protein-protein interaction in the cellular environment. | Increase the pre-incubation time with this compound before cell lysis. | |
| 3. High Protein Concentration in Lysate: Very high protein concentrations can lead to non-specific binding and mask the specific inhibitory effect. | Optimize the amount of protein lysate used for the Co-IP. | |
| This compound appears to be inactive in disrupting the complex. | 1. Compound Precipitation: The inhibitor may be precipitating out of solution in the lysis buffer. | Ensure the final DMSO concentration in the lysis buffer is kept low (ideally <0.1%) and that the buffer is well-mixed after adding the inhibitor. |
| 2. Mechanism of Action: If this compound is a cap-binding competitor, it may not directly disrupt the eIF4E-eIF4G interaction in a Co-IP assay where the complex is already formed. | Consider using a cap-affinity pulldown assay with m7GTP beads to assess the displacement of the eIF4F complex from the cap structure. |
Inconsistent Cell Viability/Proliferation Assay Results
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments. | 1. Compound Precipitation: this compound, being soluble in DMSO, may precipitate when diluted in aqueous culture media, leading to inconsistent effective concentrations. | Prepare serial dilutions of the inhibitor in DMSO first, and then add the final dilution to the media. Ensure thorough mixing. Visually inspect for any precipitation.[6] |
| 2. Inconsistent Cell Seeding: Variations in the initial number of cells per well will lead to different growth rates and apparent drug sensitivity.[7] | Use a cell counter for accurate cell seeding. Ensure a homogenous cell suspension before plating. | |
| 3. Edge Effects in Multi-well Plates: Wells on the edge of the plate are prone to evaporation, leading to changes in media concentration and affecting cell growth. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile water or media instead. | |
| 4. Fluctuations in Incubation Time: The duration of the assay can significantly impact the calculated IC50 value. | Standardize the incubation time for all experiments. | |
| No significant effect of this compound on cell viability. | 1. Cell Line Resistance: The chosen cell line may not be sensitive to eIF4E inhibition. | Use a positive control cell line known to be sensitive to eIF4E inhibitors (e.g., MDA-MB-361). |
| 2. Incorrect Assay Endpoint: The chosen assay (e.g., MTT, MTS) may not be suitable for your cell line or the mechanism of action of the drug. | Consider using an alternative viability assay, such as one that measures ATP levels (e.g., CellTiter-Glo), which can be more sensitive. |
Experimental Protocols
Detailed Methodology for Western Blotting to Assess Downstream Targets of eIF4E
-
Cell Seeding and Treatment: Seed cells at a density that will allow them to reach 70-80% confluency at the time of harvesting. Allow cells to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against downstream targets of eIF4E (e.g., Cyclin D1, c-Myc, Survivin) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Detailed Methodology for Co-Immunoprecipitation (Co-IP) to Assess eIF4F Complex Integrity
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle (DMSO) for the desired time. Lyse cells in a non-denaturing IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-eIF4E antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with cold IP lysis buffer.
-
Elution and Analysis: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against eIF4G and eIF4E. A decrease in the eIF4G band in the this compound treated sample compared to the control indicates disruption of the eIF4F complex.
Detailed Methodology for Cell Viability Assay (ATP-based)
-
Cell Seeding: Seed cells in a 96-well white-walled plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Compound Dilution and Treatment: Prepare a serial dilution of this compound in DMSO. Further dilute these in cell culture medium to the final desired concentrations, ensuring the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Add the diluted compound to the cells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) in a cell culture incubator.
-
ATP Measurement: Equilibrate the plate to room temperature. Add a luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol.
-
Signal Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized values against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Visualizations
Caption: The eIF4E signaling pathway and points of regulation.
Caption: General experimental workflow for using this compound.
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. Development of biochemical assays for the identification of eIF4E-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2021003157A1 - Eif4e-inhibiting 4-oxo-3,4-dihydropyrido[3,4-d]pyrimidine compounds - Google Patents [patents.google.com]
- 3. Design of Cell-Permeable Inhibitors of Eukaryotic Translation Initiation Factor 4E (eIF4E) for Inhibiting Aberrant Cap-Dependent Translation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | Semantic Scholar [semanticscholar.org]
- 5. news-medical.net [news-medical.net]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
eIF4E-IN-2 experimental controls and best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using eIF4E-IN-2, a potent inhibitor of the eukaryotic initiation factor 4E (eIF4E).[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of eIF4E with an IC50 of 13 nM.[1][2] eIF4E is a critical protein in the initiation of cap-dependent translation, a process essential for the synthesis of many proteins involved in cell growth, proliferation, and survival.[3][4] By binding to eIF4E, this compound prevents the formation of the eIF4F complex, which is necessary to recruit ribosomes to the 5' cap of messenger RNAs (mRNAs). This selectively inhibits the translation of mRNAs with highly structured 5' untranslated regions (UTRs), which often encode for oncogenic proteins such as cyclin D1 and c-myc.[5][6]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are crucial to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 2 years |
| In DMSO | 4°C | 2 weeks |
| In DMSO | -80°C | 6 months |
Data sourced from DC Chemicals.[7]
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the DMSO stock solution into single-use volumes.[1]
Q3: In which solvent is this compound soluble?
This compound is soluble in DMSO at a concentration of 10 mM.[5] For cell culture experiments, it is essential to ensure that the final concentration of DMSO in the media is not toxic to the cells (typically <0.5%).
Experimental Protocols & Troubleshooting
Cell-Based Proliferation Assay
This protocol is a general guideline for assessing the anti-proliferative effects of this compound on a cancer cell line, such as MDA-MB-361, where it has a reported IC50 of 46.8 nM.[1]
Detailed Methodology:
-
Cell Seeding: Seed MDA-MB-361 cells in a 96-well plate at a density of 5,000-10,000 cells per well in their recommended growth medium. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a serial dilution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a DMSO-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Use a cell viability reagent such as CellTiter-Glo® to measure the ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Plot the cell viability against the log of the inhibitor concentration to determine the IC50 value.
Troubleshooting:
-
Issue: High variability between replicate wells.
-
Solution: Ensure even cell seeding and proper mixing of the compound in the medium. Check for and eliminate any edge effects in the plate.
-
-
Issue: No significant inhibition of cell proliferation.
-
Solution: Verify the concentration and integrity of the this compound stock solution. Confirm that the cell line is dependent on eIF4E for proliferation. Increase the incubation time if necessary.
-
Western Blot Analysis of Downstream Targets
This protocol allows for the validation of this compound's effect on the expression of downstream target proteins.
Detailed Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 6-24 hours. Include a DMSO control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against downstream targets (e.g., Cyclin D1, c-Myc, VEGF) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.
Troubleshooting:
-
Issue: No change in the expression of downstream targets.
-
Solution: Confirm that the chosen downstream targets are regulated by eIF4E in your cell line. Optimize the treatment time and concentration of this compound. Check the quality of your antibodies.
-
-
Issue: Weak or no signal for the target protein.
-
Solution: Increase the amount of protein loaded onto the gel. Use a more sensitive detection reagent. Ensure the primary and secondary antibodies are compatible and used at the correct dilutions.
-
Visualizations
eIF4E Signaling Pathway and Inhibition
Caption: eIF4E signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
References
- 1. Eukaryotic Translation Initiation Factor 4E Availability Controls the Switch between Cap-Dependent and Internal Ribosomal Entry Site-Mediated Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knockdown of eIF4E suppresses cell growth and migration, enhances chemosensitivity and correlates with increase in Bax/Bcl-2 ratio in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Eukaryotic Translation Initiation Factor 4E (eIF4E) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in understanding and targeting eIF4E activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic suppression of translation initiation factor eIF4E expression reduces tumor growth without toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential requirements for eIF4E dose in normal development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preventing eIF4E-IN-2 degradation in experiments
Welcome to the technical support center for eIF4E-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of the eukaryotic translation initiation factor 4E (eIF4E).[1][2] eIF4E is a critical component of the eIF4F complex, which is responsible for the initiation of cap-dependent translation of mRNA into protein. By inhibiting eIF4E, this compound blocks the translation of a subset of mRNAs, many of which encode proteins involved in cell proliferation and survival, making it a valuable tool for cancer research.[1][3]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial to maintain its stability and activity. Based on supplier datasheets, the following storage conditions are recommended:
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 2 years |
| In DMSO | 4°C | 2 weeks |
| In DMSO | -80°C | 6 months |
| Table 1: Recommended Storage Conditions for this compound. [1][4] |
Q3: What is the solubility of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[2][5] For experimental use, it is common to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final working concentration in aqueous buffers or cell culture media.
Q4: What are the known IC50 values for this compound?
A4: The half-maximal inhibitory concentration (IC50) of this compound has been determined in both biochemical and cell-based assays:
| Assay Type | IC50 Value |
| eIF4E Inhibition (biochemical) | 13 nM |
| MDA-MB-361 cell proliferation | 46.8 nM |
| Table 2: IC50 Values for this compound. [1] |
Troubleshooting Guide
This guide addresses specific issues that may be encountered when using this compound in your experiments.
Problem 1: Loss of Inhibitor Activity or Inconsistent Results
-
Possible Cause: Degradation of this compound due to improper storage.
-
Possible Cause: Degradation of this compound in experimental media.
-
Solution: The stability of small molecules can be affected by the components of cell culture media, pH, and temperature.[8] While specific data for this compound in various media is limited, it is advisable to minimize the pre-incubation time of the inhibitor in the final working solution before adding it to the cells. Consider performing a time-course experiment to assess the stability of this compound in your specific experimental setup.
-
-
Possible Cause: Presence of water in DMSO stock.
Problem 2: Low or No Observable Effect of the Inhibitor in Cell-Based Assays
-
Possible Cause: Insufficient inhibitor concentration or incubation time.
-
Solution: The optimal concentration and incubation time for this compound can vary depending on the cell type and experimental conditions. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Similarly, a time-course experiment can help identify the necessary duration of treatment to observe the desired effect.
-
-
Possible Cause: Low cell permeability.
-
Solution: While many small molecules are cell-permeable, issues with cellular uptake can occur. If you suspect poor permeability, you can try using a higher concentration of the inhibitor, but be mindful of potential off-target effects. Alternatively, consider using cell lines known to have good permeability to small molecules or consult the literature for similar compounds.
-
-
Possible Cause: Off-target effects or cellular compensation mechanisms.
-
Solution: Cells can sometimes activate compensatory signaling pathways to overcome the effects of an inhibitor. It is important to include appropriate controls in your experiment, such as a negative control (vehicle-treated cells) and a positive control (a known inducer of the pathway you are studying). Western blotting for downstream targets of eIF4E can help confirm on-target activity.
-
Problem 3: Precipitate Formation in the Stock Solution or Working Dilution
-
Possible Cause: Poor solubility at lower temperatures.
-
Solution: If you observe precipitation in your DMSO stock solution stored at -20°C or -80°C, gently warm the vial to room temperature and vortex to redissolve the compound before making dilutions.
-
-
Possible Cause: Exceeding the solubility limit in aqueous solutions.
-
Solution: When diluting the DMSO stock in aqueous buffers or cell culture media, ensure that the final concentration of DMSO is kept low (typically below 0.5%) to avoid precipitation of the inhibitor. Prepare working solutions fresh and use them promptly.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the vial until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).[1][4]
Protocol 2: Cell-Based Assay for eIF4E Inhibition
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will allow for logarithmic growth during the course of the experiment.
-
Inhibitor Preparation: On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution. Prepare serial dilutions of the inhibitor in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Assay: Perform the desired downstream analysis, such as a cell proliferation assay (e.g., MTS or CellTiter-Glo) or western blotting for downstream targets of eIF4E (e.g., Cyclin D1, c-Myc).
Visualizations
Figure 1: Simplified eIF4E Signaling Pathway and the Action of this compound. This diagram illustrates the two major signaling pathways, PI3K/Akt/mTOR and Ras/MAPK, that regulate eIF4E activity. This compound directly inhibits eIF4E, preventing its incorporation into the eIF4F complex and subsequent translation initiation.
Figure 2: General Experimental Workflow for Using this compound in Cell-Based Assays. This workflow outlines the key steps from preparation of the inhibitor to downstream analysis of its effects on cells.
Figure 3: Logical Troubleshooting Flowchart for this compound Experiments. This diagram provides a step-by-step guide to diagnosing and resolving common issues encountered during experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. excenen.com [excenen.com]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Second-generation derivatives of the eukaryotic translation initiation inhibitor pateamine A targeting eIF4A as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with eIF4E-IN-2
Welcome to the technical support center for eIF4E-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the eukaryotic translation initiation factor 4E (eIF4E)[1][2]. eIF4E is a key protein in the initiation of cap-dependent translation, a process essential for the synthesis of many proteins involved in cell growth and proliferation. While the exact binding mechanism of this compound has not been publicly detailed, it is designed to inhibit eIF4E function. Many small molecule inhibitors of eIF4E act by competing with the 5' mRNA cap, preventing the assembly of the eIF4F translation initiation complex[3][4][5].
Q2: What are the expected effects of this compound in cancer cell lines?
A2: As a potent inhibitor of eIF4E, this compound is expected to decrease the translation of a subset of mRNAs that are highly dependent on eIF4E for their expression. These often include oncoproteins such as c-Myc and Cyclin D1. Consequently, treatment with this compound is anticipated to lead to a reduction in cancer cell proliferation, induction of apoptosis, and an overall decrease in tumor growth[3][6].
Q3: What is the potency of this compound?
A3: this compound has a reported in vitro IC50 of 13 nM for eIF4E[1]. In cell-based assays, it has been shown to inhibit the proliferation of MDA-MB-361 breast cancer cells with an IC50 of 46.8 nM[1].
Q4: In which research areas can this compound be used?
A4: this compound is a valuable tool for studying the role of cap-dependent translation in various biological processes and diseases. It is particularly relevant for cancer research, as eIF4E is frequently overexpressed in many types of cancer[6]. It can also be used to investigate the therapeutic potential of targeting eIF4E in preclinical models[6].
Troubleshooting Guide for Unexpected Results
| Observed Problem | Potential Cause | Recommended Solution |
| No or weak inhibition of cell proliferation | 1. Compound inactivity: The compound may have degraded due to improper storage. 2. Cell line resistance: The chosen cell line may not be sensitive to eIF4E inhibition. 3. Suboptimal concentration: The concentration of this compound used may be too low. | 1. Ensure this compound is stored as recommended. Prepare fresh stock solutions. 2. Test a panel of cell lines, including those known to be sensitive to eIF4E inhibition (e.g., MDA-MB-361). 3. Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line. |
| High cell toxicity in control (untreated) cells | 1. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 2. Cell culture conditions: Poor cell health or contamination can lead to increased cell death. | 1. Ensure the final solvent concentration in your experiment is non-toxic (typically ≤0.1% for DMSO). Run a vehicle-only control. 2. Maintain sterile cell culture techniques and ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Inconsistent results between experiments | 1. Variability in cell density: Inconsistent cell seeding can lead to variable results. 2. Inconsistent compound preparation: Errors in serial dilutions can lead to variability. 3. Assay timing: The duration of the assay can influence the outcome. | 1. Use a consistent cell seeding density for all experiments. 2. Prepare fresh serial dilutions for each experiment and ensure accurate pipetting. 3. Optimize and standardize the incubation time for the assay. |
| No change in downstream target protein levels (e.g., c-Myc, Cyclin D1) after treatment | 1. Insufficient treatment time: The duration of treatment may not be long enough to observe changes in protein levels. 2. Ineffective concentration: The concentration of this compound may be too low to inhibit translation of the target protein. 3. Alternative translation initiation: The target protein may be translated via a cap-independent mechanism in your cell line. | 1. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration. 2. Use a concentration of this compound at or above the IC50 for cell proliferation. 3. Investigate the literature for known mechanisms of translation for your protein of interest in your specific cell model. |
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| IC50 for eIF4E | 13 nM | In vitro biochemical assay | [1] |
| IC50 for cell proliferation (MDA-MB-361) | 46.8 nM | Cell-based proliferation assay | [1] |
Experimental Protocols
Western Blotting for Downstream Targets of eIF4E Inhibition
Objective: To assess the effect of this compound on the protein levels of downstream targets of eIF4E-mediated translation, such as c-Myc and Cyclin D1.
Materials:
-
This compound
-
Cell line of interest (e.g., MDA-MB-361)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100 nM) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on cell viability and to calculate the IC50 value.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Simplified eIF4E signaling pathway.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. Development of biochemical assays for the identification of eIF4E-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ribometrix.com [ribometrix.com]
eIF4E-IN-2 batch-to-batch variability
Welcome to the technical support center for eIF4E-IN-2, a potent and selective inhibitor of the eukaryotic translation initiation factor 4E (eIF4E). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, with a focus on identifying and mitigating batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the cap-binding pocket of eIF4E. By competitively binding to this site, it prevents the association of eIF4E with the 5' m7G cap of messenger RNAs (mRNAs). This inhibition disrupts the formation of the eIF4F complex, which is essential for the initiation of cap-dependent translation.[1][2] Consequently, the translation of a subset of mRNAs, particularly those with long, structured 5' untranslated regions (UTRs) that encode proteins involved in cell proliferation, survival, and angiogenesis, is suppressed.[1][3]
Q2: What are the primary applications of this compound in research?
This compound is primarily used to study the role of cap-dependent translation in various cellular processes and disease models. Key applications include:
-
Investigating the therapeutic potential of eIF4E inhibition in cancer models.[2][4]
-
Elucidating the specific downstream targets of eIF4E-mediated translational control.
-
Studying the involvement of eIF4E in viral replication, as some viruses utilize the host's translation machinery.[2]
-
Exploring the role of dysregulated protein synthesis in neurodegenerative diseases.[2][5]
Q3: How should I properly store and handle this compound?
For optimal stability, this compound should be stored as a solid at -20°C. For preparing stock solutions, we recommend dissolving the compound in a suitable solvent such as DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Troubleshooting Guide: Batch-to-Batch Variability
Batch-to-batch variability of small molecule inhibitors can lead to inconsistent experimental results. This guide will help you troubleshoot common issues that may arise from potential variations between different lots of this compound.
Q4: My current batch of this compound shows a different potency (IC50) in my cell-based assay compared to the previous batch. What could be the cause?
A shift in potency is a common indicator of batch-to-batch variability. Several factors could contribute to this observation.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Purity Differences | 1. Request the Certificate of Analysis (CoA) for both batches from the supplier to compare purity levels. 2. If possible, perform an independent purity analysis (e.g., HPLC). | High-Performance Liquid Chromatography (HPLC) for Purity Assessment: 1. Prepare a standard solution of this compound of known concentration. 2. Prepare solutions of the old and new batches at the same concentration. 3. Run the samples on a suitable HPLC system with a C18 column. 4. Compare the peak areas of the main compound and any impurities between the batches. |
| Incorrect Concentration of Stock Solution | 1. Verify the accuracy of your weighing and dilution calculations. 2. If possible, confirm the concentration of your stock solution using a spectrophotometer if the compound has a known extinction coefficient. | Spectrophotometric Concentration Measurement: 1. Determine the molar extinction coefficient (ε) of this compound from the supplier's documentation or literature. 2. Prepare a dilution of your stock solution in a suitable solvent. 3. Measure the absorbance at the wavelength of maximum absorbance (λmax). 4. Calculate the concentration using the Beer-Lambert law: A = εcl. |
| Presence of Inactive Isomers/Enantiomers | If the compound has chiral centers, different batches may have varying ratios of active to inactive enantiomers. Request information on the stereoisomeric purity from the supplier. | This typically requires specialized analytical techniques like chiral chromatography, which may need to be outsourced to a specialized lab. |
| Compound Degradation | Improper storage or handling can lead to degradation. Ensure the compound has been stored as recommended and avoid repeated freeze-thaw cycles. | Stability Test: 1. Prepare a fresh stock solution from the new batch. 2. Re-run your assay comparing the new stock to a freshly prepared stock from a trusted older batch (if available). |
Q5: I am observing unexpected off-target effects or cellular toxicity with a new batch of this compound. How can I investigate this?
Off-target effects can be a significant concern and may vary between batches due to the presence of impurities.
Troubleshooting Workflow for Off-Target Effects:
References
- 1. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are EIF4E inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Biological functions and research progress of eIF4E [frontiersin.org]
- 4. Genetic and pharmacological inhibition of eIF4E effectively targets esophageal cancer cells and augments 5-FU’s efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of the Eukaryotic Translation Initiation Factor 4E (eIF4E) in Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of eIF4E Inhibitor Selectivity: A Guide for Researchers
For researchers and drug development professionals, understanding the selectivity profile of a kinase inhibitor is paramount to predicting its therapeutic window and potential off-target effects. This guide provides a detailed comparison of the selectivity of a novel eIF4E inhibitor, SBI-756, with other well-characterized kinase inhibitors, supported by experimental data and detailed methodologies.
The eukaryotic translation initiation factor 4E (eIF4E) is a critical regulator of cap-dependent mRNA translation and a key node in cellular proliferation and survival pathways.[1][2][3] Its role in the overexpression of oncogenic proteins makes it an attractive target for cancer therapy.[1][2][3] SBI-756 is a first-in-class small molecule that disrupts the eIF4F complex by targeting the eIF4G1 scaffolding protein, thereby inhibiting cap-dependent translation.[4] This guide compares the selectivity of SBI-756 to that of Lapatinib, a dual tyrosine kinase inhibitor targeting EGFR and HER2, and Staurosporine, a broad-spectrum kinase inhibitor.
Selectivity Profiles: A Quantitative Comparison
The selectivity of a kinase inhibitor is typically determined by screening it against a large panel of kinases and measuring its binding affinity (e.g., Kd) or inhibitory activity (e.g., IC50). A highly selective inhibitor will potently inhibit its intended target with minimal activity against other kinases.
While a comprehensive kinome-wide screen for SBI-756 is not publicly available, studies have shown it to be highly selective for the eIF4E-eIF4G interaction. Treatment with SBI-756 was shown to prevent the eIF4E-eIF4G1 association and inhibit cap-dependent translation without affecting the phosphorylation of mTOR substrates, indicating its specificity.[5][6][7] This contrasts sharply with broad-spectrum inhibitors like Staurosporine and more targeted inhibitors like Lapatinib, which still exhibit off-target activities.
Below are tables summarizing the selectivity profiles of Lapatinib and Staurosporine against a panel of kinases.
Table 1: Selectivity Profile of Lapatinib
| Kinase | IC50 (nM) |
| EGFR | 10.8 |
| HER2 (ErbB2) | 9.2 |
| ErbB4 | 367 |
| c-Src | >3000 |
| c-Raf | >3000 |
| MEK | >3000 |
| ERK | >3000 |
| CDK1 | >3000 |
| CDK2 | >3000 |
| p38 | >3000 |
| Tie-2 | >3000 |
| VEGFR2 | >3000 |
Data sourced from Selleck Chemicals product datasheet.[8]
Table 2: Selectivity Profile of Staurosporine
Staurosporine is known for its promiscuity, inhibiting a wide range of kinases with high potency.[9][10] A comprehensive table would be extensive; however, it is widely reported to inhibit the majority of the kinome with sub-micromolar affinity.[9] For example, it is a potent inhibitor of protein kinase C (PKC) isotypes.
Signaling Pathway and Experimental Workflow Visualizations
To better understand the mechanism of action and the methods used to determine selectivity, the following diagrams are provided.
Caption: The eIF4E signaling pathway and the point of inhibition for SBI-756.
Caption: A generalized workflow for determining kinase inhibitor selectivity.
Experimental Protocols
Detailed below are the methodologies for two common kinase inhibitor screening assays.
KINOMEscan™ Competition Binding Assay (DiscoverX)
This assay quantitatively measures the ability of a compound to compete with an immobilized, active-site-directed ligand for binding to a kinase.
-
Immobilization of Ligand: A proprietary, broadly-specific kinase inhibitor is biotinylated and immobilized on streptavidin-coated magnetic beads.
-
Binding Reaction: DNA-tagged kinases, the immobilized ligand beads, and the test compound are combined in a buffer solution. The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
Washing and Elution: The beads are washed to remove unbound components. The bound kinase is then eluted.
-
Quantification: The amount of eluted, DNA-tagged kinase is quantified using quantitative PCR (qPCR). A lower amount of recovered kinase indicates stronger binding of the test compound.
-
Data Analysis: The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound. This can be used to calculate a dissociation constant (Kd).
This protocol is a generalized description based on publicly available information from DiscoverX.[11][12][13][14][15]
LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.
-
Reagent Preparation:
-
A europium (Eu)-labeled anti-tag antibody specific for the kinase of interest is prepared.
-
An Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) is prepared.
-
The kinase of interest is prepared in a suitable buffer.
-
-
Assay Procedure:
-
The test compound, the kinase/antibody mixture, and the tracer are added to the wells of a microplate.
-
The plate is incubated at room temperature to allow the binding reactions to reach equilibrium.
-
-
Signal Detection:
-
The plate is read on a TR-FRET-compatible plate reader, exciting at a wavelength appropriate for the Eu donor (e.g., 340 nm) and measuring emission at the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
-
Data Analysis:
-
The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the tracer by the test compound.
-
IC50 values are determined by plotting the emission ratio against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
This protocol is a generalized description based on publicly available information from Thermo Fisher Scientific.[16][17][18][19][20]
Conclusion
The available data suggests that SBI-756 is a highly selective inhibitor of the eIF4F complex formation, a mechanism distinct from traditional kinase inhibitors that target the ATP binding site. This high selectivity is a desirable characteristic for a therapeutic agent, as it may lead to fewer off-target effects and a wider therapeutic window. In contrast, while targeted inhibitors like Lapatinib are selective for their primary targets, they can still exhibit activity against other kinases at higher concentrations. Broad-spectrum inhibitors like Staurosporine, while useful as research tools, lack the selectivity required for therapeutic use. The experimental protocols described provide a framework for how such selectivity data is generated, allowing researchers to critically evaluate and compare the profiles of different kinase inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in understanding and targeting eIF4E activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting eIF4F translation initiation complex with SBI-756 sensitises B lymphoma cells to venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4.11. DiscoverX Kinase Panel [bio-protocol.org]
- 12. Assay in Summary_ki [bindingdb.org]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 15. researchgate.net [researchgate.net]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
Cross-Validation of eIF4E Inhibition: A Comparative Guide to eIF4E-IN-2 and siRNA-Mediated Knockdown
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a small molecule inhibitor is a critical step in preclinical validation. This guide provides a comparative analysis of two key methodologies for inhibiting the eukaryotic translation initiation factor 4E (eIF4E): the small molecule inhibitor eIF4E-IN-2 and siRNA-mediated knockdown. By presenting experimental data, detailed protocols, and illustrative diagrams, this guide aims to facilitate the objective assessment of these two approaches for validating eIF4E as a therapeutic target.
eIF4E is a pivotal protein in the initiation of cap-dependent mRNA translation, a process frequently dysregulated in cancer. Its role in promoting the translation of oncogenic proteins makes it an attractive target for therapeutic intervention. Cross-validation of inhibitor activity with a genetic method like RNA interference (siRNA) is the gold standard to confirm that the observed cellular effects are indeed due to the inhibition of the intended target.
Data Presentation: A Comparative Overview
While a direct head-to-head study comparing this compound and eIF4E siRNA in the same experimental setting is not publicly available, this guide compiles and compares data from separate studies to provide a useful, albeit indirect, comparison.
Table 1: Potency and Cellular Effects of this compound
| Compound | Assay Type | Target/Cell Line | IC50 | Citation |
| This compound | Biochemical Assay | eIF4E | 13 nM | [1][2] |
| This compound | Cell Proliferation Assay | MDA-MB-361 | 46.8 nM | [1] |
Table 2: Phenotypic Effects of eIF4E siRNA Knockdown
| Cell Line | Assay Type | Outcome | Citation |
| MDA-MB-231 | Cell Growth Assay | Significant decrease in growth | [3] |
| MDA-MB-231 | Colony Formation Assay | Suppression of colony formation | [3] |
| MDA-MB-231 | Cell Cycle Analysis | Cell cycle arrest | [3] |
| MCF-7 | Cell Growth Assay | Statistically significant decrease in growth | [4] |
| MCF-7 | Cell Cycle Analysis | Increase in G1 phase, decrease in S phase | [4] |
| A549 (Lung Cancer) | Cell Viability Assay | Decreased cell viability | [5] |
| A549 (Lung Cancer) | Apoptosis Assay | Increased apoptosis | [5] |
| A549 (Lung Cancer) | Cell Cycle Analysis | G0/G1 arrest | [5] |
Signaling Pathways and Experimental Logic
To understand the convergence of this compound and siRNA on the eIF4E-mediated pathway, it is essential to visualize the underlying molecular interactions and the logic of the cross-validation workflow.
Caption: eIF4E is a key node in translation initiation, regulated by major oncogenic signaling pathways.
Caption: A typical workflow for cross-validating an eIF4E inhibitor with siRNA.
Caption: Both this compound and siRNA target eIF4E, albeit through different mechanisms, leading to similar biological outcomes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the assessment of eIF4E inhibitors.
1. Cell Culture and siRNA Transfection
-
Cell Lines: MDA-MB-231 (human breast adenocarcinoma) and other relevant cancer cell lines are maintained in appropriate media (e.g., DMEM or RPMI 1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
siRNA Transfection: Cells are seeded to be 60-70% confluent at the time of transfection. A pool of 4 siRNA duplexes targeting different regions of the eIF4E mRNA (SMARTpool) or a non-targeting control siRNA are transfected using a lipid-based transfection reagent (e.g., DharmaFECT 1) according to the manufacturer's protocol. Experiments are typically conducted 48-72 hours post-transfection.[6]
2. Cell Proliferation (MTT) Assay
-
Procedure: Following treatment with this compound or transfection with siRNA, cells are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 0.5 mg/mL) for 2-4 hours at 37°C.[4] The resulting formazan crystals are solubilized with a solvent (e.g., DMSO or a detergent solution).
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated or scrambled siRNA-treated) cells.[7]
3. Western Blotting
-
Lysate Preparation: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against eIF4E, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4][8][9][10][11][12]
4. Cell Cycle Analysis
-
Cell Preparation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight.
-
Staining: Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.[1][2][6][13][14]
5. Apoptosis Assay (Annexin V Staining)
-
Cell Preparation: Cells are harvested and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are immediately analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[15][16][17][18][19]
Conclusion
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wp.uthscsa.edu [wp.uthscsa.edu]
- 3. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eIF4E knockdown decreases breast cancer cell growth without activating Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knockdown of eukaryotic translation initiation factor 4E suppresses cell growth and invasion, and induces apoptosis and cell cycle arrest in a human lung adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Translation initiation factor eIF4E is a target for tumor cell radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. origene.com [origene.com]
- 9. static.igem.org [static.igem.org]
- 10. bio-rad.com [bio-rad.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. addgene.org [addgene.org]
- 13. corefacilities.iss.it [corefacilities.iss.it]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. scispace.com [scispace.com]
- 17. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Dual Targeting of eIF4E and mTOR: A Synergistic Approach in Cancer Therapy
A Comparison Guide for Researchers, Scientists, and Drug Development Professionals
The intricate signaling networks that drive cancer progression present a formidable challenge for therapeutic intervention. Two key pathways frequently implicated in tumorigenesis are the PI3K/AKT/mTOR and the RAS/MEK/ERK pathways, both of which converge on the regulation of protein synthesis. The eukaryotic translation initiation factor 4E (eIF4E) and the mammalian target of rapamycin (mTOR) are critical nodes in these pathways, making them attractive targets for anticancer drug development. This guide provides a comprehensive comparison of the therapeutic potential of targeting eIF4E, specifically with the potent inhibitor eIF4E-IN-2, in combination with mTOR inhibitors. While direct preclinical data on the combination of this compound and mTOR inhibitors is limited in publicly available literature, this guide will extrapolate from the well-established rationale and existing data for combining inhibitors of the eIF4E axis with mTOR-targeted therapies.
The Rationale for Combined Inhibition
The mTORC1 complex, a key downstream effector of the PI3K/AKT pathway, plays a central role in regulating cell growth and proliferation.[1][2] One of its primary functions is to phosphorylate the 4E-binding proteins (4E-BPs), which are natural inhibitors of eIF4E.[3] Phosphorylation of 4E-BPs by mTORC1 leads to their dissociation from eIF4E, allowing eIF4E to bind to the 5' cap of messenger RNAs (mRNAs) and initiate the translation of a specific subset of transcripts.[3][4] These "eIF4E-sensitive" mRNAs often encode for proteins crucial for cancer cell survival, proliferation, and angiogenesis, such as c-Myc and Cyclin D1.[5][6]
mTOR inhibitors, such as rapamycin and its analogs (rapalogs) like everolimus, function by allosterically inhibiting mTORC1.[7][8] However, their clinical efficacy as monotherapies has been modest.[7] One significant mechanism of resistance is the feedback activation of other signaling pathways.[6][9] For instance, inhibition of mTORC1 can lead to a compensatory increase in the phosphorylation of eIF4E at Serine 209, a modification mediated by the MNK1 and MNK2 kinases, which are downstream of the RAS/MEK/ERK pathway.[6] This increased phosphorylation of eIF4E can sustain the translation of pro-oncogenic proteins, thereby circumventing the effects of mTOR inhibition.
This feedback loop provides a strong rationale for the combined use of mTOR inhibitors and inhibitors of the MNK-eIF4E axis. By simultaneously blocking both the release of eIF4E from 4E-BP1 (via mTOR inhibition) and the phosphorylation-mediated activation of eIF4E (via MNK or direct eIF4E inhibition), a more complete and sustained suppression of oncogenic protein synthesis can be achieved, potentially leading to synergistic antitumor effects.[6]
This compound: A Potent eIF4E Inhibitor
Table 1: In Vitro Potency of this compound
| Compound | Target | Assay | IC₅₀ (nM) | Cell Line | Reference |
| This compound | eIF4E | Proliferation Assay | 46.8 | MDA-MB-361 | [4] |
Illustrative Preclinical Synergy: mTOR Inhibitors with MNK Inhibitors
To illustrate the potential of dual targeting, the following table summarizes preclinical data from a study combining the mTOR inhibitor rapamycin with the MNK inhibitor cercosporamide in acute myeloid leukemia (AML) cell lines.
Table 2: Synergistic Inhibition of Colony Formation in AML Cell Lines
| Cell Line | Treatment | Colony Formation Inhibition (%) | Reference |
| OCI-AML3 | Rapamycin (10 nM) | ~40 | |
| Cercosporamide (1 µM) | ~50 | ||
| Rapamycin + Cercosporamide | ~80 | ||
| MOLM-13 | Rapamycin (10 nM) | ~35 | |
| Cercosporamide (1 µM) | ~45 | ||
| Rapamycin + Cercosporamide | ~75 |
These data demonstrate that the combination of an mTOR inhibitor and an MNK inhibitor leads to a significantly greater inhibition of cancer cell proliferation than either agent alone, supporting the hypothesis of a synergistic interaction.
Signaling Pathways and Experimental Workflows
To understand the interplay between mTOR and eIF4E and to design robust experiments, it is crucial to visualize the underlying signaling pathways and experimental procedures.
Caption: mTOR and eIF4E signaling pathways.
Caption: Experimental workflow for combination studies.
Key Experimental Protocols
To facilitate the investigation of this compound and mTOR inhibitor combinations, detailed protocols for essential assays are provided below.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of the inhibitors on cancer cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
This compound and mTOR inhibitor (e.g., Everolimus)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[2]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, the mTOR inhibitor, or the combination of both. Include a vehicle-treated control group.
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.[2]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values for each treatment. Synergy can be assessed using methods such as the Chou-Talalay combination index.
Western Blot Analysis for Phosphorylated Proteins
This protocol is used to determine the phosphorylation status of key proteins in the mTOR and eIF4E signaling pathways.
Materials:
-
Treated cell lysates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)[7]
-
Primary antibodies (e.g., anti-phospho-4E-BP1 (Thr37/46), anti-phospho-eIF4E (Ser209), and total protein antibodies)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) and the corresponding total protein levels.
Co-Immunoprecipitation (Co-IP) for eIF4E-eIF4G Interaction
This protocol is used to assess the effect of the inhibitors on the formation of the eIF4F translation initiation complex.
Materials:
-
Treated cell lysates
-
Co-IP lysis buffer (non-denaturing)
-
Anti-eIF4E antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
Primary antibodies for western blotting (anti-eIF4E and anti-eIF4G)
Procedure:
-
Lyse the treated cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysates by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysates with an anti-eIF4E antibody overnight at 4°C to form antibody-antigen complexes.
-
Add protein A/G beads to the lysates and incubate for 2-4 hours to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads using an elution buffer or by boiling in Laemmli buffer.
-
Analyze the eluted proteins by western blotting using antibodies against eIF4E and eIF4G to determine the amount of eIF4G that was co-immunoprecipitated with eIF4E.
Conclusion and Future Directions
The combination of eIF4E inhibitors, such as the potent compound this compound, with mTOR inhibitors represents a promising therapeutic strategy for a variety of cancers. The strong mechanistic rationale, supported by preclinical data with other inhibitors of the MNK-eIF4E axis, suggests that this dual-targeting approach can overcome resistance to mTOR-targeted therapies and lead to synergistic antitumor effects. Further preclinical investigation is warranted to specifically evaluate the combination of this compound with various mTOR inhibitors in a range of cancer models. Such studies, employing the experimental protocols outlined in this guide, will be crucial in validating this therapeutic strategy and paving the way for its potential clinical translation.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Dual targeting of eIF4E by blocking MNK and mTOR pathways in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. uniprot.org [uniprot.org]
- 9. EIF4E2 eukaryotic translation initiation factor 4E family member 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Validating eIF4E as a Drug Target: A Comparative Guide to eIF4E-IN-2 and Alternative Probes
For Researchers, Scientists, and Drug Development Professionals
The eukaryotic translation initiation factor 4E (eIF4E) has emerged as a critical node in cancer signaling, making it a compelling target for therapeutic intervention. Its role in promoting the translation of oncogenic proteins positions it as a key driver of tumor growth and proliferation. Validating eIF4E as a drug target requires specific and potent tools to probe its function and downstream effects. This guide provides a comparative analysis of eIF4E-IN-2, a potent eIF4E inhibitor, alongside other established and emerging tools for eIF4E target validation. We present a comprehensive overview of their performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate tool for their studies.
Performance Comparison of eIF4E Inhibitors
The landscape of eIF4E inhibition is diverse, with compounds targeting different aspects of its function. The following tables summarize the quantitative data for this compound and its alternatives, categorized by their mechanism of action.
Direct eIF4E Inhibitors
These compounds directly bind to eIF4E, either at the cap-binding pocket or at allosteric sites, to disrupt its function.
| Compound | Target | Mechanism of Action | IC50/Kd | Cellular Potency (IC50) | Reference |
| This compound | eIF4E | Direct inhibitor | 13 nM (IC50) | 46.8 nM (MDA-MB-361 cells) | [1] |
| 4EGI-1 | eIF4E-eIF4G Interaction | Allosteric inhibitor | 10-20 µM (Kd) | ~30 µM (SKBR-3, MCF-7, MDA-MB-231 cells) | [2][3] |
| Ribavirin | eIF4E | m7G cap mimic | Micromolar affinity | ~1 µM (EC50 for inhibiting cyclin D1 mRNA binding) | [4] |
Upstream Kinase Inhibitors
These molecules target kinases, such as MNK1 and MNK2, that phosphorylate and activate eIF4E, or mTOR, which lies further upstream in the signaling pathway.
| Compound | Target | Mechanism of Action | IC50 | Cellular Potency | Reference |
| Cercosporamide | MNK1, MNK2 | ATP-competitive inhibitor | 116 nM (MNK1), 11 nM (MNK2) | Effective in blocking eIF4E phosphorylation in cultured cancer cells | [5] |
| CGP57380 | MNK1 | ATP-competitive inhibitor | 2.2 µM | ~3 µM (for inhibiting eIF4E phosphorylation) | [6][7] |
| Torin1 | mTORC1/mTORC2 | ATP-competitive inhibitor | 2-10 nM | 2-10 nM | [8] |
Signaling Pathways and Experimental Workflows
To effectively utilize these chemical probes, a thorough understanding of the underlying biological pathways and experimental procedures is crucial.
eIF4E Signaling Pathway
The activity of eIF4E is regulated by the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways. These pathways converge on eIF4E to control cap-dependent translation of mRNAs encoding proteins involved in cell cycle progression, survival, and proliferation.
Caption: The eIF4E signaling network, a central regulator of protein synthesis.
Experimental Workflow for eIF4E Inhibitor Validation
A systematic workflow is essential for validating the efficacy and specificity of eIF4E inhibitors. This typically involves a series of biochemical and cell-based assays.
Caption: A typical workflow for validating novel eIF4E inhibitors.
Logical Framework for eIF4E Target Validation
Inhibiting eIF4E is hypothesized to reduce the translation of key oncogenic proteins, leading to cell cycle arrest and apoptosis. This logical relationship forms the basis of eIF4E as a cancer drug target.
Caption: The logical framework for validating eIF4E as a therapeutic target.
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for the accurate assessment of eIF4E inhibitors.
Fluorescence Polarization (FP) Assay for eIF4E Binding
This assay measures the binding affinity of a compound to eIF4E by monitoring changes in the polarization of a fluorescently labeled cap analog.
-
Reagents and Materials:
-
Recombinant human eIF4E protein
-
Fluorescently labeled m7GTP analog (e.g., BODIPY-FL-m7GTP)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 0.5 mM EDTA, 1 mM DTT, 0.01% Tween-20)
-
Test compounds (e.g., this compound)
-
384-well black, low-volume microplates
-
Plate reader with fluorescence polarization capabilities
-
-
Procedure:
-
Prepare a solution of eIF4E protein and the fluorescent cap analog in the assay buffer. The concentration of the fluorescent probe should be kept low (in the low nanomolar range) and the eIF4E concentration should be optimized to yield a stable and significant polarization signal.
-
Serially dilute the test compounds in DMSO and then into the assay buffer.
-
Add the compound dilutions to the microplate wells.
-
Add the eIF4E/fluorescent probe mixture to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of binding (association and dissociation rates) between an inhibitor and eIF4E.
-
Reagents and Materials:
-
Recombinant human eIF4E protein
-
Test compounds
-
SPR sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
SPR instrument (e.g., Biacore)
-
-
Procedure:
-
Immobilize the eIF4E protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of dilutions of the test compound in the running buffer.
-
Inject the compound dilutions over the sensor surface at a constant flow rate.
-
Monitor the binding response (in Resonance Units, RU) in real-time.
-
After the association phase, inject the running buffer to monitor the dissociation of the compound.
-
Regenerate the sensor surface between different compound injections if necessary.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Western Blotting for Downstream Target Modulation
This technique is used to assess the effect of eIF4E inhibitors on the protein levels of its downstream targets, such as Cyclin D1 and c-Myc.
-
Reagents and Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
eIF4E inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat the cells with the eIF4E inhibitor at various concentrations for a specified time (e.g., 24-48 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Conclusion
The validation of eIF4E as a drug target is a critical step in the development of novel cancer therapies. This compound stands out as a potent and selective tool for this purpose, demonstrating high affinity in biochemical assays and significant cellular activity. This guide provides a framework for comparing this compound with other available inhibitors, enabling researchers to make informed decisions based on the specific requirements of their experimental systems. The provided data tables, signaling pathway diagrams, and detailed experimental protocols serve as a valuable resource for the scientific community engaged in eIF4E research and drug discovery. The continued development and characterization of potent and specific eIF4E inhibitors will be instrumental in translating the promise of targeting eIF4E into effective clinical treatments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. alexkentsis.net [alexkentsis.net]
- 5. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CGP 57380 | Mnk | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for eIF4E-IN-2
For researchers, scientists, and drug development professionals utilizing the potent eIF4E inhibitor, eIF4E-IN-2, adherence to strict safety and disposal protocols is paramount to ensure a safe laboratory environment and compliance with regulatory standards. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document provides essential guidance based on the general principles of handling and disposing of small molecule inhibitors used in research settings.
Immediate Safety and Handling Precautions
This compound is a potent bioactive small molecule, and its toxicological properties have not been exhaustively characterized.[1] Therefore, it should be handled with care, assuming it may be harmful if inhaled, ingested, or absorbed through the skin.[1] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling of the compound in its powdered form should be conducted in a chemical fume hood to minimize inhalation risk.
In the event of accidental exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek medical attention.
-
Skin Contact: Promptly wash the affected area with soap and water. Remove any contaminated clothing.
-
Inhalation: Move to fresh air. If breathing becomes difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Proper Disposal Procedures for this compound
The disposal of this compound and any associated contaminated materials must be managed as hazardous chemical waste. This ensures the safety of laboratory personnel and prevents environmental contamination.
Step-by-Step Disposal Protocol:
-
Segregation of Waste:
-
Solid Waste: All solid materials contaminated with this compound, including unused compound, contaminated pipette tips, gloves, and bench paper, must be collected in a designated, clearly labeled hazardous waste container. The container should be robust, leak-proof, and have a secure lid.
-
Liquid Waste: Solutions containing this compound, such as stock solutions in DMSO or experimental media, must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Sharps Waste: Needles, syringes, or any other sharps contaminated with this compound should be disposed of in a designated sharps container that is also labeled as containing chemical waste.
-
-
Labeling of Waste Containers:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the primary solvent (e.g., DMSO, water) and an approximate concentration of the inhibitor.
-
Indicate the date the waste was first added to the container.
-
-
Storage of Waste:
-
Hazardous waste containers should be stored in a designated, secondary containment area within the laboratory to prevent spills.
-
Storage should be away from incompatible chemicals.
-
-
Arranging for Disposal:
-
Follow your institution's specific procedures for the pickup and disposal of chemical waste. This is typically managed by the Environmental Health and Safety (EHS) department.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Quantitative Data Summary for Disposal
Since specific quantitative data for this compound disposal is not available, the following table provides a general framework for categorizing and managing waste generated from its use.
| Waste Type | Description | Recommended Disposal Container | Disposal Route |
| Solid Chemical Waste | Unused this compound powder, contaminated gloves, pipette tips, tubes, and other disposable labware. | Labeled, sealed, and leak-proof solid hazardous waste container. | Collection and disposal by the institution's EHS department. |
| Liquid Chemical Waste | Stock solutions of this compound (e.g., in DMSO), cell culture media containing the inhibitor. | Labeled, sealed, and leak-proof liquid hazardous waste container. | Collection and disposal by the institution's EHS department. |
| Contaminated Sharps | Needles, syringes, or other sharps that have come into contact with this compound. | Labeled, puncture-resistant sharps container for chemical waste. | Collection and disposal by the institution's EHS department. |
| Aqueous Waste (Dilute) | Large volumes of aqueous solutions with very low concentrations of this compound (if permitted by EHS). | May require neutralization or other treatment as per EHS guidelines before collection. | Consult with the institution's EHS for specific procedures. Drain disposal is generally not recommended without explicit approval. |
Understanding the eIF4E Signaling Pathway
This compound is a potent inhibitor of the eukaryotic translation initiation factor 4E (eIF4E).[2] eIF4E is a critical protein in the regulation of protein synthesis and is a key convergence point for major signaling pathways, such as the PI3K/Akt/mTOR and Ras/MAPK pathways, which are often hyperactivated in cancer.[3][4] By inhibiting eIF4E, this compound can block the translation of specific mRNAs that are crucial for cell proliferation and survival, making it a compound of interest in cancer research.[2]
Below is a diagram illustrating the central role of eIF4E in cap-dependent translation initiation and its regulation by upstream signaling pathways.
Caption: The eIF4E signaling pathway and its inhibition.
References
Essential Safety and Operational Guide for Handling eIF4E-IN-2
This document provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals working with eIF4E-IN-2. The following procedures are designed to ensure safe handling, storage, and disposal of this potent inhibitor of the eukaryotic initiation factor 4e (eIF4e).[1][2]
Chemical and Physical Properties
This compound is a research compound used in studies of eIF4e dependent diseases, including cancer.[1][2] Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 2575840-38-7 | [1][2] |
| Molecular Formula | C37H33CLF2N8O4S2 | [1] |
| Molecular Weight | 791.29 | [1] |
| Purity | 98.76% | [2] |
| IC50 | 13 nM (for eIF4e) | [2] |
Hazard Identification and First Aid
While the toxicological properties of this compound have not been thoroughly investigated, it may be harmful by inhalation, ingestion, or skin absorption.[3][4] The compound may cause irritation to the eyes, skin, and respiratory system.[3][4] Standard laboratory safety precautions should be strictly followed.
First Aid Procedures:
-
Eye Contact: Immediately hold eyelids apart and flush with plenty of water for at least 15 minutes. Seek medical attention.[3][4]
-
Skin Contact: Wash the affected area immediately with soap and plenty of water for at least 15 minutes. Remove any contaminated clothing and wash it before reuse. If irritation or other symptoms occur, get medical attention.[3][4]
-
Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting unless directed by medical personnel. Seek immediate medical attention.[3][4]
-
Inhalation: Move the person to fresh air. If they are not breathing, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.[3][4]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to minimize exposure to hazards.[5] All personnel must be trained in the proper use, care, and limitations of their PPE.[5]
Required PPE:
-
Lab Coat: A flame-resistant lab coat is recommended. It should be fully buttoned to protect skin and clothing from potential spills.[6][7]
-
Gloves: Chemical-resistant nitrile gloves are recommended.[8] Ensure gloves fit snugly. Do not reuse disposable gloves and dispose of them in a biohazard waste container.[6]
-
Eye Protection: ANSI-approved safety glasses with side shields or goggles are required to protect from splashes.[7][8] A face shield should be worn in addition to goggles when there is a significant risk of splashes.[7]
-
Clothing and Footwear: Full-length pants and closed-toed shoes are required to protect the legs and feet.[5][6]
Caption: Workflow for donning and doffing Personal Protective Equipment (PPE).
Experimental Protocols: Handling and Disposal
Handling Protocol:
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to control airborne levels.[4]
-
Exposure Avoidance: Avoid breathing any dust, fumes, or vapors.[4] Avoid direct contact with skin and eyes.[3][4]
-
Weighing: If handling the powdered form, weigh it carefully to avoid creating dust.
-
Solution Preparation: this compound can be prepared in DMSO.[1] When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Hygiene: Do not take the compound internally.[4] Facilities must be equipped with an eyewash station and a safety shower.[4] Wash hands and arms thoroughly after handling.[4]
Storage Protocol:
Proper storage is critical to maintain the compound's integrity.
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 2 years | [1] |
| In DMSO | -80°C | 6 months | [1][2] |
| In DMSO | -20°C | 1 month | [2] |
| In DMSO | 4°C | 2 weeks | [1] |
Disposal Plan:
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect contaminated solid waste (e.g., pipette tips, tubes, gloves) in a designated, leak-proof container lined with a biohazard bag and clearly labeled as hazardous chemical waste.[9]
-
Liquid Waste:
-
Final Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.[9] Do not mix with regular trash.
Signaling Pathway Visualization
eIF4E is a critical node in signaling pathways that control cell proliferation and survival. Its activity is stimulated by oncogenic pathways like PI3K/AKT/mTOR and RAS.[10] this compound inhibits this activity, making it a target for cancer research.[2]
Caption: Simplified signaling pathway showing regulation and inhibition of eIF4E.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Lab Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. addgene.org [addgene.org]
- 7. Personal Protective Equipment (PPE) - IBC - The University of Utah [ibc.utah.edu]
- 8. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 9. ibc.utah.edu [ibc.utah.edu]
- 10. Targeting Eukaryotic Translation Initiation Factor 4E (eIF4E) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
